3,4-Dimethyldiphenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJKFBBRPYPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566087 | |
| Record name | 3,4-Dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17802-36-7 | |
| Record name | 3,4-Dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dimethyldiphenylamine CAS number and properties
An In-depth Technical Guide to 3,4-Dimethyldiphenylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 17802-36-7), a substituted diarylamine with emerging applications in materials science and biochemical research. This document details its core chemical and physical properties, outlines plausible synthetic methodologies, discusses its current and potential applications, and provides a thorough review of its safety and toxicological profile. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving aromatic amines and their derivatives.
Introduction and Chemical Identity
This compound, also known by its synonym N-Phenyl-3,4-xylidine, is an aromatic organic compound belonging to the diarylamine family. Structurally, it consists of an amine group linking a phenyl ring and a 3,4-dimethylphenyl (xylyl) ring. Its unique electronic and structural characteristics, imparted by the electron-donating methyl groups on one of the phenyl rings, make it a compound of interest for various specialized applications. While not as widely studied as its parent compound, diphenylamine, it holds potential in fields requiring tailored electronic properties, such as in semiconductor materials and proteomics research.[1][2]
The Chemical Abstracts Service (CAS) has assigned the number 17802-36-7 to this compound.[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application and handling. This compound is typically a solid at room temperature, appearing as a white to light yellow crystalline powder.[2][3] A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 17802-36-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅N | [1][4] |
| Molecular Weight | 197.28 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 55 - 57°C | [3][5] |
| Boiling Point | 333.3 ± 11.0 °C (Predicted) | [3][6] |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [3][6] |
| Purity | Typically >98.0% (GC) | [2] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [3][4] |
Structural Identifiers:
Synthesis and Reaction Pathways
While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests that it can be synthesized via established cross-coupling methodologies used for creating C-N bonds. The most logical and widely applied methods for synthesizing diarylamines are the Buchwald-Hartwig amination and the Ullmann condensation.
Proposed Synthesis Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and high yields. A plausible route for synthesizing this compound would involve the coupling of 3,4-dimethylaniline (3,4-xylidine) with an activated phenyl ring, such as bromobenzene.
Core Reaction: 3,4-Dimethylaniline + Bromobenzene → this compound + HBr
Step-by-Step Protocol:
-
Reactor Setup: An oven-dried, three-neck flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 3,4-dimethylaniline (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Anhydrous toluene is added as the solvent.
-
Reaction: The mixture is heated to reflux (typically 80-110°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Alternative Route: Ullmann Condensation
The Ullmann condensation is a classic method involving a copper-catalyzed reaction between an aryl halide and an amine, typically at higher temperatures than the Buchwald-Hartwig reaction.[7] This could also be a viable, albeit often more demanding, pathway for production.
Applications and Areas of Scientific Interest
The applications of this compound are primarily in specialized, high-value sectors. Its properties are derived from the broader class of diphenylamines, which are known for their antioxidant and stabilizing capabilities.[8][9]
-
Semiconductor Materials: It is listed as a reagent for semiconductor materials.[2][10] Diarylamines are often used as building blocks for organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics due to their electron-rich nature and ability to form stable radical cations.
-
Biochemical Research: The compound is sold as a biochemical for proteomics research.[1] While the specific mechanism of action in proteomics is not well-documented, aromatic amines can be used as matrices in mass spectrometry or as probes for certain protein interactions.
-
Catalysis and Coordination Chemistry: As a secondary diarylamine, it has potential as a ligand for transition metals in catalysis. The electron-donating methyl groups can modulate the electronic properties of a metal center, influencing its catalytic activity. However, specific documented applications in this area are currently limited.[11]
-
Antioxidant Properties: Diphenylamine and its derivatives are widely used as industrial antioxidants to prevent degradation in lubricants and polymers.[8][9] By analogy, this compound is expected to exhibit similar radical-scavenging properties.
Safety, Handling, and Toxicology
A thorough understanding of the safety and toxicological profile is critical for handling this compound in a research or industrial setting. It is classified as a hazardous substance.
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), this compound is classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3. It is toxic if swallowed, in contact with skin, or if inhaled.
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2. May cause damage to organs, specifically the kidney, liver, and spleen, through prolonged or repeated exposure.
-
Aquatic Toxicity: Category 1 (Acute and Chronic). Very toxic to aquatic life with long-lasting effects.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Recommended Handling and Personal Protective Equipment (PPE)
Given its toxicity, strict adherence to safety protocols is mandatory.
Caption: Essential safety and handling workflow.
Precautionary Measures:
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Protective Gear: Wear protective gloves, protective clothing, and eye/face protection.[10]
-
Environmental: Avoid release to the environment. Collect spillage.
Toxicological Profile
The toxicological properties have not been exhaustively investigated. However, absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin) with a potential onset delay of 2 to 4 hours. Symptoms of exposure may include nausea and vomiting. Prolonged or repeated exposure can result in kidney and liver injury. These effects are consistent with the known toxicology of other aromatic amines and diphenylamine itself, which targets the red blood cell system and can cause changes in the spleen, liver, and kidneys upon long-term exposure.[8]
Conclusion
This compound is a specialized aromatic amine with a defined set of physicochemical properties and significant potential in advanced materials and biochemical applications. Its CAS number is 17802-36-7. While its use is not as widespread as some other diarylamines, its utility in niche areas like organic electronics warrants further investigation. The synthesis can be reliably achieved through modern catalytic cross-coupling reactions. However, its significant toxicity necessitates stringent safety measures during handling, storage, and disposal to protect both personnel and the environment. This guide serves as a foundational resource for professionals working with this compound, consolidating key data to support safe and effective research and development.
References
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound CAS#: 17802-36-7 [m.chemicalbook.com]
- 7. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. chemiis.com [chemiis.com]
- 10. This compound | 17802-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3,4-Dimethyldiphenylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,4-Dimethyldiphenylamine. This document moves beyond a simple recitation of facts, aiming instead to provide a holistic understanding of this molecule, grounded in both theoretical principles and practical, field-proven insights. For the researcher engaged in novel synthesis, the scientist characterizing new materials, or the professional developing next-generation pharmaceuticals, this guide is designed to be an indispensable resource. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system. By rigorously citing authoritative sources and presenting data with clarity, we aim to empower your work with the highest standards of scientific integrity.
Molecular Identity and Physicochemical Profile
This compound, also known as N-Phenyl-3,4-xylidine, is a diarylamine with a molecular structure that bestows upon it a unique combination of steric and electronic properties. These characteristics are fundamental to its reactivity and potential applications.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dimethyl-N-phenylaniline | --INVALID-LINK--[1] |
| Synonyms | N-Phenyl-3,4-xylidine, Phenyl(3,4-xylyl)amine | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Number | 17802-36-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₄H₁₅N | --INVALID-LINK--[1] |
| Molecular Weight | 197.28 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK--[2] |
| Melting Point | 57 °C | --INVALID-LINK-- |
| Boiling Point | 333.3 ± 11.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 1.42 ± 0.50 (Predicted) | --INVALID-LINK-- |
Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, its diarylamine structure provides a strong basis for predicting its solubility characteristics. As a largely non-polar molecule, it is expected to be readily soluble in common organic solvents and poorly soluble in water.
Qualitative Solubility:
-
Soluble in: Toluene, Dichloromethane, Chloroform, Diethyl ether, Ethyl acetate, Acetone
-
Slightly Soluble in: Methanol, Ethanol
-
Insoluble in: Water
The methyl groups on the xylidine ring enhance its lipophilicity, contributing to its solubility in non-polar solvents. The nitrogen atom's lone pair allows for hydrogen bonding with protic solvents, explaining its slight solubility in alcohols.
Synthesis of this compound
The construction of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method for this transformation, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[3] This palladium-catalyzed cross-coupling reaction is the recommended approach for the synthesis of this compound.[3]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound, adapted from established Buchwald-Hartwig amination procedures.[4][5]
Materials:
-
3,4-Dimethylaniline
-
Bromobenzene (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.05 equiv.), the phosphine ligand (0.08 equiv.), and sodium tert-butoxide (2.0 equiv.).
-
Addition of Reactants: To the flask, add 3,4-dimethylaniline (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous toluene.
-
Reaction: The reaction mixture is then heated to a temperature between 80-110°C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.
-
Bulky Phosphine Ligand: The use of bulky, electron-rich phosphine ligands is crucial. They promote the reductive elimination step, which forms the desired C-N bond, and inhibit side reactions.[3]
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate, without competing in nucleophilic attack on the aryl halide.
Chemical Reactivity and Characterization
The chemical behavior of this compound is dictated by the interplay of its constituent aromatic rings and the central nitrogen atom.
Reactivity Profile
-
Oxidation: Like other diarylamines, this compound can be oxidized. This property is the basis for the use of many diphenylamine derivatives as antioxidants. The nitrogen atom can donate an electron to scavenge free radicals.
-
Electrophilic Aromatic Substitution: The two aromatic rings are susceptible to electrophilic attack. The substitution pattern will be directed by the activating amine group and the methyl groups.
-
N-Functionalization: The nitrogen atom can be further functionalized, for example, through alkylation or acylation, to produce a variety of derivatives.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the dimethylphenyl rings, as well as singlets for the two methyl groups. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amine and methyl groups.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ range.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (197.28).
Applications in Drug Development and Materials Science
The diphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][6] Derivatives of diphenylamine have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][6]
The specific substitution pattern of this compound may offer advantages in terms of target binding affinity, selectivity, or pharmacokinetic properties. Its potential as a building block for novel therapeutic agents warrants further investigation.
In the realm of materials science, diarylamines are utilized as antioxidants in lubricants and polymers.[7] The electron-rich nature of this compound makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where related diarylamine structures are known to serve as hole-transporting materials.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is of utmost importance. The following safety information is based on available data for this compound and related compounds.
-
Hazard Statements: May cause skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.
Always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a molecule with significant potential, stemming from its unique structural features. This guide has provided a comprehensive overview of its physicochemical properties, a reliable synthetic protocol, and an exploration of its potential applications. By understanding the fundamental principles that govern its behavior, researchers and developers are better equipped to unlock its full potential in their respective fields. The synthesis and characterization protocols outlined herein provide a solid foundation for further investigation and innovation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diphenylamine [webbook.nist.gov]
3,4-Dimethyldiphenylamine molecular weight and formula
An In-Depth Technical Guide to 3,4-Dimethyldiphenylamine: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as N-Phenyl-3,4-xylidine), a diarylamine of significant interest in materials science and as a structural motif in medicinal chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, and the analytical techniques required for structural verification. We further explore the safety considerations and the broader context of the diphenylamine scaffold in modern research.
Core Molecular Attributes
This compound is an aromatic secondary amine characterized by a phenyl group and a 3,4-dimethylphenyl (3,4-xylyl) group bonded to a central nitrogen atom. Its fundamental properties are critical for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅N | [1][2] |
| Molecular Weight | 197.28 g/mol | [1][3] |
| CAS Number | 17802-36-7 | [3] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 53-57 °C | [5][6] |
| Common Synonyms | N-Phenyl-3,4-xylidine, Phenyl(3,4-xylyl)amine | [1][5] |
Strategic Synthesis Methodologies
The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. For a molecule like this compound, two premier catalytic cross-coupling reactions are the methods of choice: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The selection between these methods is often dictated by factors such as functional group tolerance, catalyst cost, and desired reaction conditions.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a robust, time-honored method for forming aryl-nitrogen bonds.[7] It typically involves the reaction of an aryl halide with an amine at elevated temperatures, mediated by a copper catalyst.[8]
Causality and Mechanistic Insight: The reaction is believed to proceed through a Cu(I) active species. This species undergoes oxidative addition with the aryl halide, followed by coordination of the amine. A subsequent base-assisted deprotonation of the amine and reductive elimination yields the desired diarylamine and regenerates the Cu(I) catalyst.[7] The use of high-boiling polar aprotic solvents like DMF or NMP is necessary to achieve the high temperatures often required to drive the reaction to completion. The base (commonly K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the amine, making it a more potent nucleophile.
Caption: General workflow for Ullmann Condensation.
Representative Experimental Protocol (Ullmann Condensation):
This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 3,4-dimethylaniline (1.2 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Through a septum, add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by iodobenzene (1.0 eq.).
-
Heating: Place the flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove insoluble copper salts and potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[9][10] It generally proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.[11]
Causality and Mechanistic Insight: The catalytic cycle begins with a Pd(0) species.[12] Oxidative addition of the aryl halide to the Pd(0) center forms a Pd(II) intermediate. The amine then coordinates to this complex. A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting, thereby increasing catalyst efficiency and reaction scope.[11]
Caption: General workflow for Buchwald-Hartwig Amination.
Representative Experimental Protocol (Buchwald-Hartwig Amination):
This protocol is a generalized procedure based on established Buchwald-Hartwig amination reactions and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3,4-dimethylaniline (1.2 eq.) and the aryl halide (e.g., bromobenzene, 1.0 eq.).
-
Solvent and Heating: Add anhydrous toluene as the solvent. Seal the tube and heat the mixture in a preheated oil bath at 100 °C with stirring for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
Structural Elucidation and Analytical Characterization
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Multiple signals expected in the δ 6.5-7.5 ppm range. The protons on the unsubstituted phenyl ring will likely appear as a triplet and two doublets (or multiplets). The three protons on the dimethyl-substituted ring will appear as distinct signals (a doublet, a doublet of doublets, and a singlet or narrow doublet).
-
Amine Proton (N-H): A broad singlet, typically in the δ 5.0-6.0 ppm range, which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, expected in the δ 2.0-2.5 ppm range.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons (Ar-C): Multiple signals in the δ 110-150 ppm region. The two carbons bearing the methyl groups and the two carbons bonded to the nitrogen will be key diagnostic signals.
-
Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically δ 15-25 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A characteristic sharp to medium peak around 3400 cm⁻¹.
-
C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Several sharp peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 197.28.
-
Applications and Relevance in Drug Development
While this compound is noted for its use as a building block in materials science, particularly for small molecule semiconductors, the broader diphenylamine scaffold is a well-recognized pharmacophore in drug discovery.
Diphenylamine derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[5][13] The core structure serves as a versatile template for synthesizing more complex molecules with potential therapeutic applications. Although specific pharmacological studies on this compound are not widely published, its structural similarity to other biologically active diarylamines suggests it could be a valuable starting point or library member for screening campaigns targeting various disease pathways. For drug development professionals, this compound represents an accessible intermediate that can be readily functionalized to explore structure-activity relationships (SAR) in novel chemical series.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a valuable chemical entity with established utility and latent potential. Its synthesis is readily achievable through powerful, well-understood cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination. This guide provides the foundational knowledge and procedural framework necessary for researchers to synthesize, characterize, and utilize this compound effectively. While its primary applications have been in materials science, its structural motif holds relevance for medicinal chemists and drug discovery teams exploring the chemical space of diarylamines.
References
- 1. This compound | C14H15N | CID 14958605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Methyl-4,4'-dimethyl-diphenylamine | C15H17N | CID 20267738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to N-(3,4-dimethylphenyl)aniline
This guide provides a comprehensive technical overview of N-(3,4-dimethylphenyl)aniline, a secondary aromatic amine. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its structure, synthesis, properties, and applications.
Nomenclature and Structure
N-(3,4-dimethylphenyl)aniline, also known by its common name Phenyl(3,4-xylyl)amine, is a disubstituted aniline derivative. It features a phenyl group and a 3,4-dimethylphenyl (3,4-xylyl) group covalently bonded to a central nitrogen atom.
-
IUPAC Name : N-(3,4-dimethylphenyl)aniline
-
Synonyms : N-Phenyl-3,4-dimethylaniline, N-Phenyl-3,4-xylidine
-
Molecular Formula : C₁₄H₁₅N[1]
-
Molecular Weight : 197.27 g/mol [1]
-
CAS Number : While a specific CAS number for this isomer is not consistently reported in major databases, it is crucial to distinguish it from its isomers, such as N-(2,3-dimethylphenyl)aniline (CAS: 4869-11-8).
The structural arrangement of the phenyl and 3,4-xylyl moieties around the amine nitrogen dictates its chemical reactivity, steric profile, and electronic properties, making it a valuable intermediate in organic synthesis.
References
An In-Depth Technical Guide to the Infrared Spectrum of 3,4-Dimethyldiphenylamine
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the functional groups and expected spectral features of 3,4-Dimethyldiphenylamine, a diarylamine derivative. By dissecting its molecular structure—comprising a secondary aromatic amine, substituted phenyl rings, and methyl groups—we can predict and interpret its characteristic IR absorption bands. This document offers a foundational framework for researchers working with this compound, detailing the theoretical basis for its spectral signature, a robust experimental protocol for sample analysis, and a summary of expected vibrational modes.
Introduction: The Vibrational Signature of this compound
This compound is an aromatic secondary amine. Its structure is built upon a diphenylamine core with two methyl groups substituting one of the phenyl rings. The utility of this compound and its derivatives in materials science and medicinal chemistry necessitates reliable methods for its identification and characterization. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.
The IR spectrum of this compound is governed by the vibrations of its three key structural components:
-
The N-H bond of the secondary amine.
-
The aromatic rings , including their C-H and C=C bonds.
-
The methyl groups , with their aliphatic C-H bonds.
Each of these functional groups absorbs infrared radiation at characteristic frequencies, allowing for a detailed structural confirmation. This guide will deconstruct the expected IR spectrum of this compound based on established group frequencies.
Molecular Structure and Correlating Functional Groups to IR Regions
The analysis of an IR spectrum is a process of logical deduction, linking observed absorption bands to the functional groups within the molecule. The diagram below illustrates the primary functional groups of this compound and their corresponding vibrational types.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Diarylamines
Abstract
Diarylamines are a significant class of compounds, pivotal in pharmaceuticals, antioxidant chemistry, and material science. Their structural elucidation is a critical step in development and quality control, with mass spectrometry (MS) serving as an indispensable analytical tool. This guide provides a comprehensive exploration of the fragmentation patterns of diarylamines under various mass spectrometric conditions. We will delve into the mechanistic underpinnings of these fragmentation pathways, offering field-proven insights into how molecular structure dictates the observed mass spectra. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of diarylamines.
Introduction
Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are foundational structures in a vast array of chemical applications. From the antioxidant properties of substituted diphenylamines to their role as building blocks in complex pharmaceuticals, the ability to accurately determine their structure is paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers unparalleled sensitivity and structural information.
The fragmentation of a molecule within a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where ions rearrange and cleave at their most labile points to form more stable daughter ions. For diarylamines, the interplay between the nitrogen atom, the aromatic rings, and any substituents creates a rich and informative fragmentation landscape. Understanding these patterns is key to confident structural confirmation and differentiation of isomers.
Principles of Ionization for Diarylamine Analysis
The choice of ionization technique is a critical first step in the mass spectrometric analysis of diarylamines and directly influences the subsequent fragmentation.
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] EI is particularly well-suited for volatile and thermally stable diarylamines, often analyzed by GC-MS. The resulting mass spectrum is a "fingerprint" of the molecule, rich with structural information.[1]
-
Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS. ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][4] This is advantageous for determining the molecular weight of less volatile or thermally labile diarylamines. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).[4][5]
Core Fragmentation Pathways of Diarylamines under Electron Ionization (EI)
Under EI conditions, the diarylamine molecule is ionized to a radical cation (M⁺•), which is often the peak of highest mass-to-charge ratio (m/z) in the spectrum. The stability of the aromatic system typically results in a prominent molecular ion peak.[6][7]
The Molecular Ion (M⁺•)
For many diarylamines, such as the parent diphenylamine (C₁₂H₁₁N, MW: 169.22), the molecular ion is the most abundant ion in the spectrum (the base peak), highlighting the stability of the delocalized π-electron system.[6][8]
Key Fragmentation Reactions
The energized molecular ion undergoes a series of predictable cleavage and rearrangement reactions to dissipate its excess energy.
-
Loss of a Hydrogen Atom ([M-H]⁺): A common initial fragmentation is the loss of a hydrogen radical, often from the nitrogen atom, to form a stable, even-electron cation at m/z [M-1]⁺. This ion is stabilized by resonance across both aromatic rings.
-
C-N Bond Cleavage: While less common as a primary pathway for the parent diphenylamine due to the strength of the sp²-N bond, cleavage of the C-N bond can occur, especially in substituted diarylamines.
-
Formation of a Fluorenyl Cation ([C₁₂H₈]⁺•): A characteristic fragmentation pathway for diphenylamine involves the loss of a hydrogen atom followed by the elimination of HCN. This process leads to the formation of a highly stable, planar carbazole-like or fluorenyl cation structure.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to complex fragmentation patterns. While the classic McLafferty rearrangement is most common in molecules with carbonyl groups and available γ-hydrogens, analogous hydrogen rearrangements can occur in diarylamine structures, particularly those with specific alkyl substituents.[9][10][11]
Table 1: Common Fragment Ions in the EI Mass Spectrum of Diphenylamine
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 169 | [C₁₂H₁₁N]⁺• | Molecular Ion (M⁺•) |
| 168 | [C₁₂H₁₀N]⁺ | Loss of H• from M⁺• |
| 167 | [C₁₂H₉N]⁺• | Loss of H₂ from M⁺• |
| 141 | [C₁₁H₇N]⁺ | Loss of HCN from [M-H]⁺ |
| 84.5 | [C₁₂H₁₁N]²⁺ | Doubly charged molecular ion |
Data sourced from NIST WebBook for Diphenylamine.[8]
Fragmentation in Tandem Mass Spectrometry (ESI-MS/MS)
In ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor for fragmentation. The fragmentation pathways of these even-electron ions differ significantly from the radical cations produced by EI.
-
Proton Mobility: The location of the proton is not static and can migrate across the molecule.[12] Protonation often occurs on the nitrogen atom, the most basic site.
-
Cleavage Initiation: Fragmentation is initiated when the proton migrates to a position that weakens an adjacent bond, leading to the elimination of a stable neutral molecule (e.g., one of the aryl rings as a neutral arene).[12]
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings have a profound impact on fragmentation.[3] Electron-donating groups can stabilize carbocation fragments, promoting specific cleavage pathways, while electron-withdrawing groups can hinder them.[3]
Visualization of Fragmentation Pathways
To illustrate the core fragmentation processes, we can visualize the pathways for a representative diarylamine, Diphenylamine, under Electron Ionization.
Caption: EI fragmentation pathway of Diphenylamine.
Experimental Protocols
Adherence to validated protocols is essential for reproducible and reliable data. Below are foundational workflows for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of Volatile Diarylamines
This protocol is suitable for the analysis of thermally stable diarylamines like diphenylamine and its less polar substituted derivatives.
-
Sample Preparation:
-
Accurately weigh 1 mg of the diarylamine standard.
-
Dissolve in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Parameters:
-
System: A gas chromatograph coupled to a mass spectrometer with an EI source.[13]
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL injection in splitless mode.[13]
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
MS Parameters:
-
-
Data Analysis:
-
Identify the peak corresponding to the diarylamine.
-
Extract the mass spectrum for the peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the fragmentation pattern to library spectra (e.g., NIST) and theoretical fragmentation pathways.
-
Protocol 2: LC-MS/MS Analysis of Diarylamines
This protocol is ideal for a broader range of diarylamines, including more polar, less volatile, or thermally sensitive compounds.[4][14][15]
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Instrumentation and Parameters:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.[4]
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition:
-
MS1 Scan (Full Scan): Scan from m/z 100-800 to find the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV, optimized for the specific compound) to generate fragment ions.
-
-
-
-
Data Analysis:
-
Identify the precursor ion ([M+H]⁺) from the MS1 scan.
-
Analyze the MS2 spectrum to identify characteristic product ions.
-
Propose fragmentation pathways based on the observed neutral losses and daughter ions.
-
Caption: General workflow for MS analysis of diarylamines.
Conclusion
The mass spectrometric fragmentation of diarylamines is a systematic process that provides deep structural insights. Under Electron Ionization, the stable molecular ion undergoes characteristic cleavages and rearrangements, yielding a reproducible fingerprint. With Electrospray Ionization, tandem mass spectrometry of the protonated molecule allows for controlled fragmentation, which is highly informative, especially when considering the electronic effects of substituents. By mastering the principles outlined in this guide and employing robust analytical protocols, researchers can confidently utilize mass spectrometry to elucidate the structures of novel diarylamines, monitor their presence in complex matrices, and ensure the quality of materials in which they are a critical component.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diphenylamine [webbook.nist.gov]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological profile of substituted diphenylamines
An In-Depth Technical Guide to the Toxicological Profile of Substituted Diphenylamines
This guide provides a comprehensive toxicological profile of substituted diphenylamines (SDPAs), a class of aromatic amines with widespread industrial applications. Designed for researchers, toxicologists, and drug development professionals, this document delves into the molecular mechanisms of toxicity, metabolic pathways, and organ-specific effects, while also providing actionable experimental protocols for robust toxicological assessment.
Introduction to Substituted Diphenylamines
Substituted diphenylamines are a family of organic compounds characterized by a core diphenylamine (DPA) structure, which consists of an amine group attached to two phenyl rings.[1] Various substitutions on these phenyl rings give rise to a wide array of derivatives with tailored physicochemical properties.
These compounds are primarily utilized for their potent antioxidant properties, which stem from the ability of the secondary amine hydrogen to act as a radical scavenger.[2] Key applications include:
-
Lubricants and Greases: Preventing oxidative degradation and sludge formation in engine oils and industrial lubricants.[3]
-
Polymers and Elastomers: Used as stabilizers and anti-degradants in the rubber and plastics industry.[4][5]
-
Explosives: Stabilizing nitrocellulose-based propellants.[1][4]
-
Agriculture: Historically used as a fungicide and anti-scald agent for apples and pears, though this application is now restricted in some regions like the European Union.[1][4][6]
Despite their utility, the environmental persistence and potential for toxicity have led to their classification as priority pollutants in various jurisdictions, necessitating a thorough understanding of their health risks.[4][5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of SDPAs is fundamental to interpreting their toxicological effects.
-
Absorption: The primary routes of occupational exposure are dermal contact and inhalation of dusts or mists.[7] For the general population, exposure may occur through consumer products like lubricants or foam cushioning.[8] Following oral ingestion in animal studies, diphenylamine is rapidly and completely absorbed.[1]
-
Distribution and Metabolism: Once absorbed, SDPAs are distributed systemically. The metabolic process is crucial for their detoxification and elimination but can also lead to the formation of reactive intermediates. Metabolism primarily occurs in the liver, where cytochrome P450 enzymes catalyze the hydroxylation of the phenyl rings to form mono- and di-hydroxylated derivatives.[6][9] These metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility.[1]
-
Excretion: The resulting water-soluble conjugates are rapidly eliminated from the body, mainly through urine.[1]
References
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylamine Antioxidants [lubrizol.com]
- 4. Diphenylamine and derivatives in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening assessment substituted diphenylamines - Canada.ca [canada.ca]
- 9. The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Diarylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Diarylamine derivatives, a class of aromatic compounds characterized by a nitrogen atom connected to two aryl groups, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural and electronic properties confer a diverse range of biological activities, making them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities of diarylamine derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. For each area, we delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present illustrative data and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.
Introduction: The Diarylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The diarylamine core is a recurring motif in a multitude of biologically active molecules, including approved drugs and natural products.[1][2][3] Its structural rigidity, coupled with the electron-donating nature of the nitrogen atom, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. This inherent versatility has propelled the investigation of diarylamine derivatives across a wide spectrum of therapeutic areas. This guide will systematically explore the key biological activities that underscore the therapeutic potential of this remarkable class of compounds.
Antioxidant Properties of Diarylamine Derivatives: Quenching the Fire of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Diarylamine derivatives have demonstrated significant potential as radical-trapping antioxidants.
Mechanism of Action: A Catalytic Radical-Trapping Cycle
Diarylamine antioxidants are particularly effective, especially at elevated temperatures, due to their ability to trap multiple radical species per molecule in a catalytic cycle.[4][5] The proposed mechanism involves the diarylamine (Ar₂NH) reacting with a peroxyl radical (ROO•) to form a diarylaminyl radical (Ar₂N•). This radical can then react with another radical species. A key step in the catalytic cycle is the decomposition of an alkoxyamine intermediate, which regenerates the diarylamine, allowing it to participate in further radical scavenging.[4][5] The efficiency of this regeneration is dependent on the structure of both the substrate and the diarylamine derivative.[4][5]
Diagram: Catalytic Radical-Trapping Mechanism of Diarylamine Antioxidants
References
A Comprehensive Technical Guide to 3,4-Dimethyldiphenylamine: Commercial Sourcing, Purity Analysis, and Impurity Profiling for Researchers and Drug Development Professionals
Introduction
3,4-Dimethyldiphenylamine, also known as N-phenyl-3,4-xylidine, is a diarylamine that serves as a valuable building block and intermediate in various fields of chemical research and development. Its structural motif is found in materials with applications in optoelectronics and as a precursor for more complex molecules in medicinal chemistry. The purity of this compound is of paramount importance, as impurities can significantly impact the outcome of subsequent reactions, the properties of resulting materials, and the biological activity and safety of pharmaceutical candidates.
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound. It details the landscape of commercial suppliers and their typical product specifications. Furthermore, this guide delves into the common synthetic routes for its preparation, the potential process-related impurities, and provides detailed, field-proven analytical methodologies for purity assessment and structural confirmation.
Part 1: Commercial Suppliers and Purity Specifications
Sourcing high-quality starting materials is the foundation of reproducible and reliable research. Several chemical suppliers offer this compound, typically with purities suitable for research and development purposes.
A summary of some prominent commercial suppliers is provided in the table below. It is crucial to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| TCI America[1][2] | >98.0% | GC | 17802-36-7 |
| ChemScene[3] | ≥97% | Not specified | 17802-36-7 |
| Santa Cruz Biotechnology[4] | Not specified | Not specified | 17802-36-7 |
| Fluorochem[5] | ≥98% | Not specified | 17802-36-7 |
When procuring this compound, a thorough review of the supplier's Certificate of Analysis (CoA) and any available technical data sheets is a critical step. A comprehensive CoA should provide the lot-specific purity, the analytical method used for its determination, and ideally, a list of identified and quantified impurities.
Below is an example of what a typical Certificate of Analysis for a related compound might include. While a specific CoA for this compound was not publicly available, this illustrates the key information to look for.
Typical Certificate of Analysis
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC)[6] | ≥98.0% | 98.27% |
| Identification (by NMR) | Conforms to structure | Conforms |
| Melting Point | 55-58 °C | 57 °C[7] |
| Residual Solvents | Meets ICH limits | Conforms |
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.
Caption: Workflow for selecting a commercial supplier.
Part 2: Synthesis Routes and Potential Impurities
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. The formation of the C-N bond in diarylamines is typically achieved through two main industrial and laboratory methods: the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11]
Ullmann Condensation
The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[9][12][13] For the synthesis of this compound, this would typically involve the reaction of 3,4-dimethylaniline with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst and a base.
-
Potential Impurities from Ullmann Condensation:
-
Unreacted Starting Materials: Residual 3,4-dimethylaniline and the aryl halide.
-
Homocoupling Products: Biphenyls formed from the coupling of two aryl halide molecules.
-
Oxidation Products: The high temperatures can lead to oxidation of the amine starting materials and the final product.
-
Residual Copper: The copper catalyst may be present in trace amounts in the final product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[8][14] It generally proceeds under milder conditions than the Ullmann condensation and offers a broader substrate scope. The reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst with a suitable phosphine ligand and a base.
-
Potential Impurities from Buchwald-Hartwig Amination:
-
Unreacted Starting Materials: 3,4-dimethylaniline and the aryl halide/triflate.
-
Homocoupling of Aryl Halide: Formation of biphenyls.
-
Hydrodehalogenation of Aryl Halide: Replacement of the halide with a hydrogen atom.
-
Residual Palladium and Ligands: Trace amounts of the palladium catalyst and the phosphine ligand or its oxides may remain.
-
The following diagram illustrates the potential pathways for impurity formation in both synthetic routes.
Caption: Potential impurity formation pathways.
Part 3: Analytical Methods for Purity Determination and Structural Confirmation
A multi-technique approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for purity assessment and impurity identification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and widely used technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of diarylamines.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with a composition suitable to retain the analyte, for example, 50% A.
-
Linearly increase the percentage of Acetonitrile to elute any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are tentatively identified by comparing their mass spectra with a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: A series of multiplets in the range of δ 6.8-7.3 ppm. The protons on the phenyl ring and the dimethyl-substituted phenyl ring will show distinct splitting patterns.
-
Methyl Protons: Two singlets around δ 2.2-2.3 ppm, corresponding to the two methyl groups on the xylidine ring.[15][16]
-
Amine Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically in the range of δ 5.5-6.0 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons: A series of signals in the aromatic region (δ 115-150 ppm). The number of signals will depend on the symmetry of the molecule.
-
Methyl Carbons: Two signals in the aliphatic region, typically around δ 20 ppm.[17]
The following diagram illustrates the analytical workflow for comprehensive characterization.
Caption: Analytical workflow for purity and structure confirmation.
Conclusion
For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is non-negotiable. This guide has provided a framework for navigating the commercial landscape, understanding the potential for process-related impurities based on common synthetic routes, and implementing a robust analytical strategy for purity assessment and structural verification. By combining careful supplier selection with a multi-technique analytical approach encompassing HPLC, GC-MS, and NMR, the integrity of research and development endeavors can be confidently upheld.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 3,4-Dimethyldiphenylamine
Introduction
3,4-Dimethyldiphenylamine, also known as N-Phenyl-3,4-xylidine, is a diarylamine that serves as a crucial building block and intermediate in various fields of chemical research and development.[1][2] Its structural motif is found in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of organic light-emitting diode (OLED) materials and as an antioxidant in rubber manufacturing.[3][4] The efficient construction of the C–N bond between the two aryl rings is paramount for its synthesis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. We will offer a comparative analysis of the two most powerful and widely employed methods—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—and provide detailed, field-proven protocols for their execution. The discussion emphasizes the mechanistic rationale behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.
Comparative Overview of Primary Synthetic Strategies
The formation of the diarylamine linkage in this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the Buchwald-Hartwig and Ullmann reactions represent the most established and versatile approaches.[5]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its high efficiency, broad substrate scope, and relatively mild reaction conditions.[6][7] It typically involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: A classical copper-catalyzed method for forming C-N and C-O bonds.[8][9] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[8] However, modern advancements with soluble copper catalysts and ligands have made the conditions milder, though it often remains more demanding than its palladium-catalyzed counterpart.[10][11]
The choice between these two powerful methods is a multifactorial decision based on substrate reactivity, functional group tolerance, cost, and desired reaction scale.
Data Presentation: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder, CuO)[8][10] |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)[6][12] | Diamines, Acetylacetonates, Phenanthrolines[8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LiHMDS)[6] | Often weaker bases (e.g., K₂CO₃, KOH)[10] |
| Temperature | Mild to moderate (Room Temp. to ~110 °C)[13] | Traditionally high (>150 °C), modern methods are milder (60-100 °C)[8][10] |
| Substrate Scope | Very broad; tolerates a wide range of functional groups[6] | Good, but can be limited by sterically hindered substrates or sensitive functional groups |
| Advantages | High yields, excellent functional group tolerance, mild conditions, low catalyst loading | Lower catalyst cost (copper vs. palladium), useful for specific substrates where Pd is ineffective |
| Limitations | Higher cost of palladium and ligands, sensitivity to air and moisture | Often requires higher temperatures, can require higher catalyst loading, potential for side reactions |
Mechanistic Insights and Rationale
Understanding the underlying mechanisms of these reactions is critical for troubleshooting and optimization.
Buchwald-Hartwig Amination: The Pd(0)/Pd(II) Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial for the reaction's success, as they facilitate both the oxidative addition and the final reductive elimination steps.[5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-bromo-1,2-dimethylbenzene) C-Br bond, forming a Pd(II) complex.[6]
-
Ligand Exchange & Deprotonation: The amine (aniline) coordinates to the Pd(II) center, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The final and rate-determining step, where the C-N bond is formed, yielding this compound and regenerating the active Pd(0) catalyst.[5][6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation: A Copper-Mediated Pathway
The mechanism of the Ullmann condensation is less universally agreed upon than the Buchwald-Hartwig reaction but is generally thought to involve copper(I) species.[8]
A plausible pathway includes:
-
Formation of Copper Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide intermediate.[5]
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) species.
-
Reductive Elimination: The C-N bond is formed from the Cu(III) complex, yielding the diarylamine product and regenerating a Cu(I) species that can re-enter the catalytic cycle.[5]
Caption: Proposed mechanism for the Ullmann condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[14]
Protocol 1: Buchwald-Hartwig Amination Synthesis
This protocol is optimized for high yield and purity on a laboratory scale, utilizing a common palladium precatalyst and a commercially available biarylphosphine ligand.
Bill of Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromo-1,2-dimethylbenzene[15] | 185.06 | 1.85 g | 10.0 | Aryl Halide |
| Aniline | 93.13 | 1.12 g (1.1 mL) | 12.0 | Amine (1.2 equiv) |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 (1 mol% Pd) | Catalyst Precursor |
| XPhos | 476.65 | 95 mg | 0.20 (2 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | Base (1.4 equiv) |
| Toluene (anhydrous) | - | 50 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg), XPhos (95 mg), and sodium tert-butoxide (1.35 g) under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 5 minutes at room temperature to form the active catalyst.
-
Add 4-Bromo-1,2-dimethylbenzene (1.85 g) followed by aniline (1.1 mL) to the flask via syringe.
-
Reaction: Equip the flask with a reflux condenser under the inert atmosphere and heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to afford this compound as a white to off-white solid. Expected yield: 85-95%.
Protocol 2: Modified Ullmann Condensation Synthesis
This protocol presents a ligand-assisted, milder version of the classical Ullmann reaction.
Bill of Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromo-1,2-dimethylbenzene | 185.06 | 1.85 g | 10.0 | Aryl Halide |
| Aniline | 93.13 | 1.3 g (1.27 mL) | 14.0 | Amine (1.4 equiv) |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 (10 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base (2.0 equiv) |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-Bromo-1,2-dimethylbenzene (1.85 g), aniline (1.3 g), Copper(I) Iodide (190 mg), and potassium carbonate (2.76 g).[10]
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 40 mL) to the flask.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The reaction mixture will typically turn a deep brown or green color.
-
Monitoring: Monitor the reaction by TLC or GC. The reaction may require 12-24 hours for completion.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of water and stir for 30 minutes.
-
Filter the resulting suspension to remove inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or toluene (3 x 75 mL).
-
Combine the organic layers, wash thoroughly with water (3 x 100 mL) to remove residual DMF, then wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound. Expected yield: 60-75%.
General Experimental Workflow
The overall process from initial setup to final product is summarized in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved using modern organometallic cross-coupling techniques. For general laboratory synthesis, the Buchwald-Hartwig amination offers superior performance, providing high yields under mild conditions with excellent tolerance for other functional groups. The Ullmann condensation, while historically significant, serves as a viable, lower-cost alternative, particularly when palladium-based methods are not feasible. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical and authoritative guide for chemists, enabling the efficient and reproducible synthesis of this valuable diarylamine intermediate.
References
- 1. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. 4-溴-1,2-二甲苯 70% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Practical Guide to Buchwald-Hartwig Amination for the Synthesis of Diarylamines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Diarylamines and Their Synthesis
Diarylamines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. Their synthesis, however, has historically been challenging, often requiring harsh reaction conditions that limit functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field. This Nobel Prize-winning chemistry provides a highly versatile and efficient method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of complex diarylamines under relatively mild conditions.
This guide provides a comprehensive overview of the Buchwald-Hartwig amination for diarylamine synthesis, moving beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. We will delve into the catalytic cycle, provide a detailed, field-proven protocol, and discuss critical optimization parameters to empower researchers in drug development and materials science to achieve reliable and high-yielding results.
The Catalytic Heart: Understanding the Buchwald-Hartwig Mechanism
The success of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium catalyst, a phosphine-based ligand, and a base. Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming an amido-palladium complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Reductive Elimination: This is the key C-N bond-forming step. The diarylamine product is formed as the palladium center is reduced from Pd(II) back to the active Pd(0) species, which can then re-enter the catalytic cycle.
The ligand's role is crucial throughout this process. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing the reaction rate and efficiency.
Core Protocol: A Validated Method for Diarylamine Synthesis
This protocol provides a reliable starting point for the synthesis of a generic diarylamine from an aryl bromide and an aniline derivative. It is designed to be a self-validating system, with checkpoints and considerations for ensuring success.
Materials & Reagents:
-
Palladium Precatalyst: A pre-formed, air-stable Pd(0) or Pd(II) source is highly recommended for reproducibility. G3 (third-generation) Buchwald precatalysts are particularly effective.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). The choice is often substrate-dependent.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Potassium phosphate (K₃PO₄) can be a milder alternative for sensitive substrates.
-
Solvent: Anhydrous toluene or dioxane are standard. The solvent must be rigorously deoxygenated.
-
Aryl Halide: (e.g., 4-bromotoluene)
-
Amine: (e.g., Aniline)
-
Anhydrous Schlenk flask or reaction vial
-
Standard glassware for workup and purification
Experimental Workflow:
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: This reaction is highly sensitive to oxygen. All operations should be performed under an inert atmosphere (nitrogen or argon), preferably within a glovebox. All glassware must be oven-dried before use.
-
Reagent Addition: To a Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Substrate Addition: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.
Optimization and Troubleshooting: A Data-Driven Approach
While the general protocol is robust, achieving optimal results often requires fine-tuning. The interplay between the catalyst, ligand, base, and solvent is critical and substrate-dependent.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3) | Buchwald G3 precatalysts are often preferred as they are air-stable and form the active Pd(0) species rapidly and quantitatively upon heating with a mild base. This leads to more reproducible results. |
| Ligand | SPhos, XPhos, RuPhos, BrettPhos | The ligand's steric bulk and electron-donating ability are crucial. For sterically hindered aryl halides or amines, bulkier ligands like XPhos are often necessary to promote efficient reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS | NaOt-Bu is a strong, non-nucleophilic base suitable for many applications. For substrates with base-sensitive functional groups (e.g., esters), milder inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene is a versatile, high-boiling solvent. Dioxane can also be effective but requires careful purification to remove peroxides. The choice can influence catalyst solubility and reaction kinetics. |
| Temperature | 80 - 110 °C | Most reactions proceed efficiently within this range. Unreactive substrates, such as aryl chlorides, may require higher temperatures. Lower temperatures can be used for highly activated substrates. |
Common Issues and Solutions:
-
Low Conversion: This is often due to catalyst deactivation by oxygen. Ensure all reagents and solvents are scrupulously deoxygenated and that the reaction is maintained under a positive pressure of inert gas. Alternatively, consider a more active ligand or a higher reaction temperature.
-
Side Reactions (e.g., Hydrodehalogenation): This can occur if the base is too strong or if there is a source of protons. Consider switching to a milder base like K₃PO₄.
-
Homocoupling of Aryl Halide: This suggests that the rate of oxidative addition is much faster than the subsequent steps. Using a ligand that accelerates reductive elimination can mitigate this issue.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool in modern organic synthesis. By understanding the mechanistic underpinnings and the specific roles of each reaction component, researchers can move from simply following a recipe to intelligently designing and troubleshooting their experiments. The protocol and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis of a wide array of diarylamines, accelerating discovery in both medicine and materials science.
Application Notes and Protocols for Ullmann Condensation: A Guide to C-N Bond Formation
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has served as a foundational method for creating these crucial linkages for over a century.[1][2] Initially plagued by harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, the Ullmann reaction has undergone a significant renaissance.[1][3][4] Modern advancements, driven by the development of sophisticated ligand systems, have transformed it into a versatile and powerful tool, often proceeding under much milder conditions with a broader substrate scope and improved yields.[1][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Ullmann condensation for C-N bond formation, detailing its mechanistic underpinnings, practical considerations for reaction setup, detailed experimental protocols, and a robust troubleshooting guide.
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation is the copper-promoted reaction between an aryl halide and a nucleophile—in this context, an amine, amide, or other nitrogen-containing compound—to form a new C-N bond.[1][3][4] It stands as an essential alternative and complement to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][3] While palladium catalysis often excels in scope and activity, copper-based systems offer distinct advantages, including lower cost and unique reactivity patterns, making them indispensable in the synthetic chemist's toolbox.[1][2]
Historically, the reaction required high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), temperatures often exceeding 200°C, and stoichiometric or excess amounts of activated copper powder.[1][3][7] These demanding conditions limited its application to robust substrates. The modern era of the Ullmann condensation is defined by catalysis. The introduction of soluble copper(I) salts (e.g., CuI, CuBr, CuOTf) in combination with specialized ligands has revolutionized the field, enabling reactions at significantly lower temperatures (as low as room temperature in some cases) and with much lower catalyst loadings.[5][6][8]
The Mechanistic Heart of the Ullmann Condensation
While the precise mechanism can be influenced by the specific substrates, ligands, and conditions, a generally accepted catalytic cycle for modern, ligand-assisted Ullmann C-N coupling is believed to proceed through a Cu(I)/Cu(III) pathway.[5][9]
The Key Steps:
-
Ligand Association: The ancillary ligand coordinates to the active copper(I) precatalyst. The choice of ligand is critical as it modulates the catalyst's stability, solubility, and reactivity.[8][10]
-
Nucleophile Coordination/Deprotonation: The nitrogen nucleophile (e.g., an amine) coordinates to the copper(I) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper(I) amide complex. This is often the rate-determining step and results in the formation of a transient, high-energy copper(III) intermediate.[5][9] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[3]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the copper(III) center. This step regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: Fig. 1: Simplified Catalytic Cycle for Ullmann C-N Coupling.
Core Components of the Modern Ullmann Reaction
The success of a modern Ullmann condensation hinges on the judicious selection of its five core components. The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature.[5][8]
| Component | Role & Key Considerations | Common Examples |
| Copper Source | The catalytic heart of the reaction. Cu(I) salts are most common. | CuI, CuBr, CuCl, [Cu(CH₃CN)₄]PF₆, Cu₂O, Cu(OTf)₂ |
| Ligand | Stabilizes the copper catalyst, enhances solubility, and facilitates oxidative addition/reductive elimination. This is often the most critical parameter for optimization. | 1,10-Phenanthroline, 8-Hydroxyquinoline, Amino Acids (e.g., L-Proline), N,N'-Dimethylethylenediamine (DMEDA), Picolinamides, Oxalic Diamides[1][8][11] |
| Base | Deprotonates the N-H bond of the amine/amide, generating the active nucleophile. Must be strong enough for deprotonation but compatible with other functional groups. | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK |
| Solvent | Solubilizes reactants and catalyst. High-boiling polar aprotic solvents are traditional, but lower-boiling solvents are now common with efficient ligands. | DMF, NMP, Dioxane, Toluene, DMSO |
| Temperature | Provides the necessary activation energy. Modern systems have drastically reduced temperature requirements from >200°C to typically 80-120°C. | Varies widely based on substrate and catalyst system (e.g., 80-110°C is a common starting point). |
Table 1: Key Components and Examples for Ullmann C-N Coupling Reactions.
Experimental Protocols: A Practical Guide
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox, as many copper catalysts and ligands can be sensitive to oxygen.[5][10]
Protocol 1: General Procedure for the N-Arylation of an Aliphatic Amine
This protocol describes a representative coupling between an aryl bromide and a primary aliphatic amine using a common CuI/1,10-Phenanthroline catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aliphatic amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (3-5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (9.5 mg), 1,10-phenanthroline (18.0 mg), and K₂CO₃ (276 mg).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the aryl bromide (1.0 mmol) and the aliphatic amine (1.2 mmol) to the flask, followed by anhydrous dioxane (3 mL).
-
Place the flask in a preheated oil bath at 110°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
-
Characterize the final product using appropriate analytical methods (NMR, MS, etc.).[5]
Caption: Fig. 2: General Experimental Workflow for an Ullmann C-N Coupling Reaction.
Troubleshooting Common Issues
Even with modern protocols, Ullmann condensations can be challenging. Below is a guide to addressing common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive Catalyst: Copper(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.[10]- Oxygen Contamination: Deactivation of the catalyst or sensitive intermediates.[10]- Wet Reagents/Solvents: Water can interfere with the reaction. | - Use a fresh bottle of the copper salt or purify the existing stock.- Ensure the reaction is set up under a strictly inert atmosphere (glovebox or proper Schlenk technique). Degas solvents thoroughly.[10]- Use anhydrous solvents and dry reagents thoroughly before use.[10] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene, a common side reaction. This can be caused by trace water or other proton sources. | - Ensure strictly anhydrous conditions.[10]- Increase the concentration of the amine nucleophile.- Screen different ligands or catalyst systems that may favor the cross-coupling pathway over the reduction pathway. |
| Homocoupling of Aryl Halide | Formation of a biaryl side product (Ar-Ar). | - Lower the reaction temperature.[10]- Screen different ligands; some ligands are better at suppressing homocoupling.[10]- Ensure the N-nucleophile is sufficiently reactive and present in an appropriate concentration. |
| Reaction Stalls | The reaction starts but does not proceed to completion. | - Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. Consider adding a second portion of the catalyst and ligand partway through the reaction.- Inhibitors: Impurities in starting materials can poison the catalyst. Purify starting materials if their quality is suspect. |
Table 2: Troubleshooting Guide for the Ullmann C-N Condensation.
Conclusion and Future Outlook
The Ullmann condensation for C-N bond formation has evolved from a brute-force method into a sophisticated and nuanced catalytic process. The development of new, highly efficient ligands continues to broaden its applicability, allowing for the coupling of previously challenging substrates, including less reactive aryl chlorides and sterically hindered partners, under increasingly mild conditions.[6][11] For researchers in drug discovery and process chemistry, the modern Ullmann reaction is a powerful and cost-effective tool for the synthesis of arylamine-containing molecules. Future innovations will likely focus on developing even more active and robust catalyst systems, expanding the reaction's utility in aqueous media, and achieving higher levels of chemo- and regioselectivity.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. byjus.com [byjus.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
Laboratory Scale Synthesis of 3,4-Dimethyldiphenylamine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of 3,4-dimethyldiphenylamine, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. Full editorial control has been exercised to present this information in a logical and practical format, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction and Strategic Overview
This compound, also known as N-phenyl-3,4-xylidine, is a diarylamine of significant interest due to its presence as a core structural motif in various functional molecules. The synthesis of diarylamines is a cornerstone of modern organic chemistry, with several robust methods available to the synthetic chemist. The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and economic considerations.
This guide will focus on two of the most powerful and widely employed methods for the construction of the C-N bond in diarylamines: the Buchwald-Hartwig Amination and the Ullmann Condensation . A comparative analysis of these two primary strategies is presented below.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Reaction Temperature | Generally milder (often < 120 °C) | Typically higher (often > 150 °C)[1] |
| Ligands | Often requires specialized phosphine ligands | Can be ligand-free or use simple ligands[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Weaker bases (e.g., K₂CO₃) can sometimes be used |
| Substrate Scope | Generally broader, more functional group tolerance | Can be limited, often requires activated aryl halides[1] |
| Cost | Palladium catalysts and ligands can be expensive | Copper catalysts are generally more economical |
For the synthesis of this compound, both routes are viable. The Buchwald-Hartwig amination offers the advantage of milder reaction conditions and a potentially broader substrate scope, making it a popular choice in modern synthetic laboratories.[2][3][4] The Ullmann condensation, while requiring higher temperatures, can be a more cost-effective alternative, particularly for larger-scale syntheses.[1]
Synthetic Pathways and Mechanisms
The two primary retrosynthetic disconnections for this compound are illustrated below, forming the basis for the subsequent protocols.
Caption: Retrosynthetic analysis of this compound.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[2] The catalytic cycle, a cornerstone of this transformation, is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[5]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[1] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[1]
Caption: Simplified mechanism of the Ullmann condensation.
Detailed Experimental Protocols
The following protocols are detailed procedures for the synthesis of this compound via the Buchwald-Hartwig amination. This method is often preferred for its milder conditions and high functional group tolerance.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-1,2-dimethylbenzene with Aniline
This protocol details the coupling of 4-bromo-1,2-dimethylbenzene with aniline, a common and effective approach.
Materials:
-
4-Bromo-1,2-dimethylbenzene (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add 4-bromo-1,2-dimethylbenzene (1.0 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of aniline (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Purification Details:
-
Column Chromatography: A typical eluent system for the purification of diarylamines is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Recrystallization: Diarylamines can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane.
Safety and Handling Precautions
Chemical Safety Information:
| Chemical | Hazards | Handling Precautions |
| 3,4-Dimethylaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| 4-Bromo-1,2-dimethylbenzene | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. | Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves and eye/face protection. Use only in a well-ventilated area. |
| Sodium tert-butoxide | Flammable solid. Self-heating; may catch fire. Causes severe skin burns and eye damage. Reacts violently with water. | Keep away from heat and sources of ignition. Handle under inert gas. Do not allow contact with water. Wear protective gloves, clothing, eye, and face protection. |
| Palladium Catalysts | Flammable solids. May cause skin, eye, and respiratory irritation. | Keep away from heat and sources of ignition. Handle in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment. |
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use for complete and up-to-date safety information.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons of both phenyl rings and the two methyl groups. The N-H proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Expected signals for all fourteen carbon atoms.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (197.28 g/mol ).
Conclusion
This guide provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of this compound. By understanding the underlying principles of the Buchwald-Hartwig amination and Ullmann condensation, and by following the detailed experimental procedures and safety precautions, researchers can confidently synthesize this valuable compound for their research endeavors. The choice between the two primary synthetic routes will depend on the specific requirements of the laboratory and the project at hand.
References
Application Note & Protocols: 3,4-Dimethyldiphenylamine as a Novel Building Block for Covalent Organic Frameworks
Introduction: Expanding the Chemical Space of Covalent Organic Frameworks with 3,4-Dimethyldiphenylamine
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] This unique combination of properties, including high thermal stability, permanent porosity, and low density, makes them highly promising for a wide range of applications such as gas storage and separation, catalysis, and sensing.[1][3] The modular nature of COF synthesis, often referred to as reticular chemistry, allows for the precise design and tuning of their structures and functions by judiciously selecting the molecular building blocks.[4]
This application note introduces this compound as a promising, yet underexplored, building block for the synthesis of novel COFs. This compound is a secondary diarylamine with the chemical formula C₁₄H₁₅N.[5][6][7][8] Its non-planar geometry and the electron-donating nature of the methyl groups can impart interesting optoelectronic properties and potentially lead to COFs with unique network topologies and functionalities. The secondary amine functionality allows for the formation of enamine or aminal linkages, which are reversible and can facilitate the error-correction processes necessary for the formation of crystalline frameworks.[9][10]
Herein, we present a hypothetical protocol for the synthesis of a 2D COF, designated as "DMDA-COF," via the condensation of this compound with a C₃-symmetric trialdehyde, 1,3,5-triformylphloroglucinol (Tp). This guide is intended for researchers and professionals in materials science and drug development, providing a comprehensive, step-by-step methodology grounded in established principles of COF chemistry.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for designing a successful synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅N | [5][6] |
| Molecular Weight | 197.28 g/mol | [5][6] |
| Appearance | White to light yellow powder/crystal | [5][8] |
| Melting Point | 57 °C | [8] |
| Boiling Point (Predicted) | 333.3 ± 11.0 °C | [8] |
| Purity (Typical) | >98.0% (GC) | [5] |
| CAS Number | 17802-36-7 | [6] |
Synthetic Strategy: The Formation of an Enamine-Linked COF
The synthesis of DMDA-COF is based on the Schiff base condensation reaction between the secondary amine groups of this compound and the aldehyde groups of 1,3,5-triformylphloroglucinol. This reaction typically proceeds under solvothermal conditions, where the elevated temperature and pressure facilitate the reversible formation of enamine linkages, allowing for the self-healing and crystallization of the framework.[2] The choice of solvent and catalyst is critical in balancing the reaction kinetics and thermodynamic control to yield a highly crystalline product.
Caption: Proposed synthesis of DMDA-Tp COF.
Detailed Experimental Protocol: Synthesis of DMDA-Tp COF
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
This compound (≥98% purity)
-
1,3,5-Triformylphloroglucinol (Tp) (≥97% purity)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (glacial)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF) (anhydrous)
-
Pyrex tube (10 mL)
Procedure:
-
Reagent Preparation: In a 10 mL Pyrex tube, add this compound (29.6 mg, 0.15 mmol) and 1,3,5-triformylphloroglucinol (21.0 mg, 0.10 mmol).
-
Expert Insight: The molar ratio of the amine to aldehyde is crucial for achieving a high degree of polymerization and crystallinity. A 3:2 molar ratio is used here for a C₂-symmetric amine and a C₃-symmetric aldehyde to ensure stoichiometric balance.
-
-
Solvent Addition: To the solid mixture, add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane. Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.
-
Causality: A mixed solvent system is often employed in COF synthesis. Mesitylene serves as a high-boiling solvent suitable for solvothermal conditions, while dioxane helps to improve the solubility of the monomers.
-
-
Catalyst Introduction: Add 0.2 mL of 6 M aqueous acetic acid to the suspension.
-
Mechanistic Rationale: The acid catalyst protonates the aldehyde carbonyl group, making it more electrophilic and accelerating the rate of nucleophilic attack by the amine. This also enhances the reversibility of the imine/enamine bond formation, which is essential for error correction and crystallization.[11]
-
-
Degassing and Sealing: The Pyrex tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. The tube is then sealed under vacuum.
-
Trustworthiness: This step is critical for reproducibility and to prevent oxidative side reactions that can lead to amorphous byproducts.
-
-
Solvothermal Synthesis: Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 3 days.
-
Expert Insight: The reaction time and temperature are key parameters that influence the crystallinity of the final product. Longer reaction times at elevated temperatures generally favor the formation of the thermodynamically stable, crystalline COF.
-
-
Work-up and Purification: a. After cooling the tube to room temperature, a colored precipitate should be observed. b. Collect the solid by filtration and wash it thoroughly with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove any unreacted monomers and oligomers. c. The purified powder is then subjected to a solvent exchange with acetone for 12 hours.
-
Activation: The solvent-exchanged solid is dried under high vacuum at 150 °C for 12 hours to remove any residual solvent from the pores. The resulting fine powder is the activated DMDA-Tp COF.
-
Self-Validation: A successful activation is crucial for achieving high surface area and porosity, which can be verified by gas sorption analysis.
-
Characterization of DMDA-Tp COF
A suite of analytical techniques is required to confirm the successful synthesis and to determine the structural and physical properties of the COF.
References
- 1. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 3. Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characteristics and Environmental Applications of Covalent Organic Frameworks [mdpi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C14H15N | CID 14958605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 9. Rapid synthesis of aminal-linked covalent organic frameworks for CO 2 /CH 4 separation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02505A [pubs.rsc.org]
- 10. Rapid synthesis of aminal-linked covalent organic frameworks for CO>2>/CH>4> separation - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,4-Dimethyldiphenylamine in Optoelectronic Materials
For: Researchers, scientists, and drug development professionals exploring novel materials for advanced optoelectronic applications.
Introduction: The Emerging Role of 3,4-Dimethyldiphenylamine Derivatives in Optoelectronics
The relentless pursuit of higher efficiency and stability in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), has catalyzed the exploration of novel organic semiconductor materials. Among these, hole transport materials (HTMs) are a critical component, governing the efficient extraction and transport of positive charge carriers from the active layer to the anode.[1] Derivatives of diphenylamine have emerged as a promising class of HTMs due to their excellent hole-transporting capabilities, good thermal stability, and the ability to form stable amorphous films.[1]
This compound, with its electron-donating methyl groups, serves as an excellent and cost-effective building block for the synthesis of advanced triarylamine-based HTMs. The methyl substituents enhance the electron-donating nature of the diphenylamine core, which can favorably tune the highest occupied molecular orbital (HOMO) energy level for better alignment with the valence band of perovskite absorbers or the emissive layer in OLEDs. This guide provides a comprehensive overview of the application of this compound in optoelectronic materials, detailing the synthesis of a representative HTM, its characterization, and protocols for its integration into perovskite solar cells.
Part 1: Synthesis of a this compound-Based Hole Transport Material
A common strategy to enhance the performance of diphenylamine-based HTMs is to extend the π-conjugated system and introduce additional electron-donating groups. Here, we describe a plausible synthetic route for a new HTM, hereafter referred to as DMDP-TPA , derived from this compound. The synthesis involves a Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.
Synthetic Scheme
Caption: Synthetic route for DMDP-TPA.
Experimental Protocol: Synthesis of DMDP-TPA
This protocol is based on established Buchwald-Hartwig amination procedures for the synthesis of triarylamines.[2]
Materials:
-
This compound
-
4-Iodo-N,N-bis(4-methoxyphenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 4-Iodo-N,N-bis(4-methoxyphenyl)aniline (1.1 eq), sodium tert-butoxide (1.4 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe. The volume should be sufficient to dissolve the reactants and create a stirrable mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure DMDP-TPA.
-
Characterization: Confirm the structure and purity of the synthesized DMDP-TPA using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Characterization of the Synthesized Hole Transport Material
The optoelectronic properties of the newly synthesized HTM must be thoroughly characterized to evaluate its suitability for device applications. Key parameters include its optical absorption, electrochemical properties (HOMO/LUMO energy levels), and charge transport characteristics.
Optical Properties: UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the optical bandgap of the HTM. A transparent HTM in the visible region is desirable for applications in perovskite solar cells to ensure maximum light reaches the perovskite layer.[3]
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of DMDP-TPA in a suitable solvent (e.g., dichloromethane or chlorobenzene) with a concentration of approximately 10⁻⁵ M.[4] Also, prepare a thin film of the material by spin-coating a more concentrated solution onto a quartz substrate.
-
Measurement: Record the UV-Vis absorption spectrum of both the solution and the thin film over a wavelength range of 300-800 nm using a spectrophotometer.[5][6]
-
Data Analysis: Determine the absorption onset (λ_onset) from the thin-film spectrum. Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of the HTM, which are crucial for assessing the energy level alignment with other layers in an optoelectronic device.[1][7]
Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve the synthesized DMDP-TPA in the electrolyte solution to a concentration of approximately 10⁻³ M.[4]
-
Three-Electrode Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[7]
-
Measurement: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be used as an internal standard for calibration.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) of the HTM from the voltammogram.
-
Calculate the HOMO energy level using the following empirical formula, referencing the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺) vs. Ag/AgCl is approximately 0.4 V in acetonitrile): HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
The LUMO energy level can be estimated by adding the optical bandgap to the HOMO energy level: LUMO (eV) = HOMO (eV) + E_g (eV)
-
Charge Transport Properties: Hole Mobility Measurement
The hole mobility (μ_h) is a measure of how efficiently holes move through the HTM layer. The space-charge-limited current (SCLC) method is a common technique to determine the mobility of charge carriers in organic semiconductors.[8][9]
Protocol: SCLC Hole Mobility Measurement
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / DMDP-TPA / Au.
-
Clean the patterned ITO substrate.
-
Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) as a hole injection layer.
-
Anneal the PEDOT:PSS layer.
-
In an inert atmosphere (glovebox), spin-coat the DMDP-TPA layer from a solution in a suitable solvent (e.g., chlorobenzene).
-
Thermally evaporate a gold (Au) top electrode through a shadow mask.
-
-
Measurement: Measure the current density-voltage (J-V) characteristics of the hole-only device in the dark.
-
Data Analysis: The J-V curve in the SCLC region is described by the Mott-Gurney law:[8] J = (9/8) * ε₀ * ε_r * μ_h * (V² / L³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
ε_r is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)
-
μ_h is the hole mobility
-
V is the applied voltage
-
L is the thickness of the HTM layer By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.
-
Table 1: Expected Properties of DMDP-TPA
| Property | Expected Value | Significance |
| Optical Bandgap (E_g) | ~3.2 - 3.5 eV | Wide bandgap ensures transparency in the visible spectrum. |
| HOMO Level | -5.1 to -5.3 eV | Good alignment with the valence band of perovskite (~-5.4 eV). |
| LUMO Level | -1.8 to -2.1 eV | Sufficiently high to block electrons from the perovskite layer. |
| Hole Mobility (μ_h) | 10⁻⁴ to 10⁻³ cm²/Vs | High mobility facilitates efficient hole extraction and transport. |
Part 3: Application in Perovskite Solar Cells
The synthesized and characterized DMDP-TPA can be incorporated as the HTM in a standard n-i-p perovskite solar cell architecture.
Device Architecture
Caption: n-i-p perovskite solar cell structure.
Fabrication Protocol for a Perovskite Solar Cell with DMDP-TPA
This protocol outlines the fabrication of a perovskite solar cell using DMDP-TPA as the HTM.[10][11]
Materials and Equipment:
-
Patterned FTO-coated glass substrates
-
Materials for the electron transport layer (e.g., SnO₂ nanoparticle ink)
-
Perovskite precursor solution (e.g., a solution of FAPbI₃ and MAPbBr₃ in DMF:DMSO)
-
DMDP-TPA HTM solution (e.g., 70-80 mg/mL in chlorobenzene)
-
Additives for the HTM solution:
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution in acetonitrile
-
4-tert-butylpyridine (tBP)
-
-
Gold or silver for the back contact
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Potentiostat for J-V characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition:
-
Deposit the ETL (e.g., SnO₂) by spin-coating the precursor solution onto the FTO substrate.
-
Anneal the ETL-coated substrate at the required temperature (e.g., 150 °C for 30 minutes).
-
-
Perovskite Layer Deposition (in a glovebox):
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film on a hotplate (e.g., 100-150 °C for 10-30 minutes).
-
-
Hole Transport Layer (HTL) Deposition:
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the device.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated AM 1.5G illumination (100 mW/cm²).
-
Extract key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion
This compound is a versatile and economically viable precursor for the synthesis of novel hole transport materials for high-performance optoelectronic devices. The strategic design of HTMs based on this building block can lead to materials with tailored electronic and physical properties, enabling efficient charge extraction and transport in both perovskite solar cells and OLEDs. The protocols detailed in this guide provide a framework for the synthesis, characterization, and implementation of these promising materials, paving the way for further innovation in the field of organic electronics.
References
- 1. Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
Unraveling the Antioxidant Mechanism of Diphenylamine and Its Derivatives: Principles and Protocols
An Application Guide for Researchers
Part 1: The Core Antioxidant Mechanism
The antioxidant function of diphenylamine is not a simple, single-pathway process. It involves a primary radical-scavenging activity, but also exhibits more complex behaviors that researchers must understand to avoid misinterpretation of experimental results.
The Primary Mechanism: Hydrogen Atom Transfer (HAT)
The principal antioxidant action of DPA and its derivatives is their ability to interrupt the chain reaction of autoxidation. This process is primarily mediated by a Hydrogen Atom Transfer (HAT) mechanism.
-
The Role of the Amine Group: The antioxidant effect of DPA is fundamentally tied to the secondary amine (-NH-) functional group.[1][2]
-
Radical Interruption: In an oxidizing environment, highly reactive peroxyl radicals (ROO•) propagate a damaging chain reaction. DPA terminates this chain by donating the hydrogen atom from its amine group to the peroxyl radical.[3][4][5] This reaction neutralizes the peroxyl radical, converting it into a more stable hydroperoxide (ROOH), and generates a diphenylamino radical ((C₆H₅)₂N•).
-
Stabilization: The resulting diphenylamino radical is significantly less reactive than the initial peroxyl radical because the unpaired electron is delocalized across the two aromatic rings, achieving resonance stabilization. This stability is key, as it prevents the DPA radical from initiating new oxidation chains.
The efficiency of this HAT process is quantified by the Bond Dissociation Enthalpy (BDE) of the N-H bond. A lower BDE signifies that the hydrogen atom is more easily donated, indicating a more potent antioxidant capacity.[3][5][6]
Caption: Hydrogen Atom Transfer (HAT) mechanism of Diphenylamine.
Structure-Activity Relationships (SAR)
The antioxidant potency of DPA can be precisely tuned by adding different chemical groups (substituents) to its phenyl rings. Understanding these relationships is crucial for designing novel derivatives with enhanced activity.
-
Electronic Effects: Electron-donating groups (EDGs) such as alkyl (-CH₃), hydroxyl (-OH), or amine (-NH₂) groups attached to the phenyl rings increase the electron density on the nitrogen atom. This weakens the N-H bond, lowers its BDE, and thereby enhances the molecule's ability to donate a hydrogen atom, boosting its antioxidant activity.[6]
-
Steric Effects: Bulky alkyl groups (e.g., tert-butyl) positioned near the amine group can provide steric hindrance. This shielding doesn't necessarily lower the BDE but increases the stability of the resulting diphenylamino radical, preventing it from undergoing undesirable side reactions.[7]
-
Lipophilicity: The solubility of the antioxidant in the medium it is designed to protect is paramount. In applications like lubricants or polymers, which are nonpolar (hydrophobic), increasing the lipophilicity of the DPA derivative by adding long alkyl chains ensures better miscibility and effectiveness.[8] The octanol-water partition coefficient (LogKow) is a key predictor for this property.[3][4]
Table 1: Influence of Substituents on Diphenylamine Antioxidant Activity
| Substituent Type | Example Group | Position on Ring | Effect on N-H BDE | Overall Antioxidant Activity | Key Rationale |
|---|---|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | para, ortho | ↓ (Decrease) | ↑ (Increase) | Stabilizes the radical cation, facilitates H• donation.[6] |
| Electron-Withdrawing | -NO₂, -CN | para, ortho | ↑ (Increase) | ↓ (Decrease) | Destabilizes the radical cation, makes H• donation more difficult. |
| Sterically Hindering | -C(CH₃)₃ (tert-butyl) | ortho | ~ (Neutral) | ↑ (Increase) | Increases the kinetic stability of the formed aminyl radical.[7] |
| Alkyl Chains | -C₄H₉, -C₈H₁₇ | para | ↓ (Slight Decrease) | ↑ (Increase) | Improves solubility and distribution in nonpolar media like oils.[8] |
The Dual-Role: Antioxidant vs. Pro-oxidant
A critical and often overlooked aspect of DPA is its potential to act as a pro-oxidant under specific conditions. This "unusual" behavior is a key consideration for researchers. Studies have shown that while DPA effectively inhibits the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation, it can simultaneously promote the formation of lipid hydroperoxides (LOOH).[1][2]
Caption: The dual antioxidant and pro-oxidant roles of Diphenylamine.
Part 2: Application Notes & Protocols for Evaluation
To comprehensively evaluate the antioxidant capacity of DPA derivatives, a multi-assay approach is essential. Here, we provide detailed, self-validating protocols for key in vitro assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: This is a primary screening assay based on the HAT mechanism. The stable DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The rate of color change is proportional to the antioxidant's scavenging capacity. We use a spectrophotometer to measure this change in absorbance at ~517 nm. A standard antioxidant like Trolox or Butylated Hydroxytoluene (BHT) is crucial for validation and comparison, allowing for the calculation of a relative activity (e.g., Trolox Equivalent Antioxidant Capacity, TEAC).[9][10]
-
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in 95% methanol or ethanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test DPA derivatives (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions from the stock solutions to achieve a range of final concentrations (e.g., 1-100 µg/mL).
-
Prepare a stock solution of a standard antioxidant (Trolox or BHT) for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the diluted DPA derivative or standard to each well.
-
For the blank control, add 100 µL of the solvent (e.g., methanol).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the DPA derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
-
Principle & Causality: This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment. It accounts for factors like cell membrane permeability, intracellular localization, and metabolism. Human liver carcinoma (HepG2) cells are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cells and prevent this oxidation, resulting in lower fluorescence. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as the ROS generator because it produces peroxyl radicals at a constant rate upon thermal decomposition.[9]
-
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Seed HepG2 cells into a 96-well black-walled, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment and Probe Loading:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of the DPA derivatives and the standard (e.g., Quercetin) in treatment medium for 1 hour.
-
After the treatment incubation, add DCFH-DA solution (final concentration 25 µM) to all wells and incubate for another hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove excess probe and treatment compounds.
-
Add AAPH solution (final concentration 600 µM) to all wells except the negative controls.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Part 3: Data Interpretation & Reporting
Table 2: Example Data Summary for Novel DPA Derivatives
| Compound ID | Substituent | DPPH IC₅₀ (µM) | CAA Value (µmol QE/100 µmol) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|---|
| DPA-01 (Control) | None | 85.2 ± 4.1 | 5.6 ± 0.8 | 45.3 ± 3.5 |
| DPA-02 | 4-methoxy | 32.5 ± 2.7 | 15.2 ± 1.3 | 78.1 ± 5.2 |
| DPA-03 | 4-nitro | > 200 | 1.1 ± 0.3 | 10.7 ± 2.1 |
| DPA-04 | 4,4'-di-tert-butyl | 45.8 ± 3.3 | 12.8 ± 1.1 | 85.9 ± 6.0 |
| Trolox (Standard) | - | 15.6 ± 1.5 | - | 92.4 ± 4.8 |
Interpretation: In this example dataset, DPA-02 (with an electron-donating group) shows superior activity in both chemical and cellular assays compared to the parent DPA. DPA-04 (with sterically hindering groups) also shows strong activity, particularly in inhibiting lipid peroxidation, suggesting high stability in a lipid environment. DPA-03 (with an electron-withdrawing group) is, as predicted by SAR, a poor antioxidant.
References
- 1. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant and cytotoxic activity of new di- and polyamine caffeine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synthesis and applications of 3,4-Dimethyldiphenylamine derivatives
An In-Depth Technical Guide to the Synthesis and Application of 3,4-Dimethyldiphenylamine Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound and its derivatives. This class of compounds holds significant value across various scientific disciplines due to the versatile reactivity of the diphenylamine scaffold.
Part 1: Strategic Overview & Core Concepts
The this compound core is a privileged scaffold in medicinal chemistry and materials science.[1] The secondary amine linkage between the two aryl rings is the key functional group, imparting specific electronic and structural properties. The methyl groups on one of the rings provide steric bulk and electronic modulation, influencing the molecule's reactivity, solubility, and biological activity.
The synthesis of these derivatives primarily relies on modern cross-coupling methodologies that form carbon-nitrogen (C-N) bonds.[2] Understanding the principles behind these reactions is crucial for optimizing synthesis and achieving high yields of the desired products.
The Significance of the Diphenylamine Scaffold
Diphenylamine and its derivatives are foundational structures in several fields:
-
Antioxidants: The secondary amine group (N-H) can act as a radical scavenger, making these compounds effective antioxidants in lubricants, polymers, and biological systems.[3][4]
-
Pharmaceuticals: The diphenylamine motif is present in numerous bioactive molecules, exhibiting activities such as antimicrobial and antihistaminic properties.[5]
-
Materials Science: Arylamine structures are integral to the development of organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs), due to their charge-transporting capabilities.[2][6]
Key Synthetic Strategies: An Overview
The construction of the C(aryl)-N bond is the cornerstone of synthesizing this compound derivatives. Two powerful, transition-metal-catalyzed cross-coupling reactions dominate this field:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method known for its broad substrate scope and tolerance of various functional groups.[7][8][9]
-
Copper-Catalyzed Ullmann Condensation: One of the oldest methods for C-N bond formation, which has seen significant modernization to overcome its traditionally harsh reaction conditions.[10][11][12]
The choice between these methods depends on factors like substrate reactivity, functional group compatibility, cost, and desired scale.
Part 2: Synthesis Methodologies & Protocols
This section provides detailed protocols for the synthesis of this compound derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction has revolutionized the synthesis of arylamines.[7][13] It involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[8] The development of sterically hindered and electron-rich phosphine ligands by groups like Buchwald's has been critical to the reaction's success, allowing for the efficient coupling of a wide range of substrates under mild conditions.[9][13]
Catalytic Cycle Mechanism
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[13][14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of this compound
This protocol describes the coupling of 3,4-dimethylaniline with bromobenzene.
Materials & Reagents:
-
3,4-Dimethylaniline (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Inerting: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 3,4-dimethylaniline and then bromobenzene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring high temperatures.[10] Modern protocols have improved the reaction's utility by using soluble copper(I) catalysts and ligands (e.g., diamines, L-proline), which allow for milder reaction conditions.[12][15]
Protocol: Synthesis of a this compound Derivative
This protocol describes the coupling of 4-iodotoluene with 3-methylaniline.
Materials & Reagents:
-
4-Iodotoluene (1.0 equiv)
-
3-Methylaniline (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: To an oven-dried reaction vial, add CuI, L-Proline, and K₂CO₃.
-
Reagent Addition: Add 4-iodotoluene and 3-methylaniline to the vial.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 90-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and add aqueous ammonia solution to complex with the copper catalyst.
-
Extraction & Purification: Filter the mixture through a pad of celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and purify the crude residue by flash column chromatography.
General Experimental Workflow & Characterization
A standardized workflow is essential for reproducible results.
Caption: A typical experimental workflow for cross-coupling synthesis.
Characterization Data
The identity and purity of the synthesized this compound (CAS: 17802-36-7)[16][17][18] are confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons (multiplets, ~6.8-7.3 ppm), a broad singlet for the N-H proton (~5.6 ppm in CDCl₃), and two singlets for the two methyl groups (~2.2 ppm).[19] |
| ¹³C NMR | Aromatic carbon signals in the range of ~115-145 ppm, and signals for the two methyl carbons around 19-20 ppm. |
| Mass Spec (EI) | A molecular ion (M⁺) peak at m/z = 197.28.[16][20] Characteristic fragmentation patterns for diphenylamines would also be observed.[21] |
| Appearance | White to light yellow crystalline powder.[16][22] |
Part 3: Applications of this compound Derivatives
The unique properties of this scaffold lend themselves to a variety of high-value applications.
Antioxidants and Stabilizers
Diphenylamine derivatives are widely used as antioxidants.[3] The mechanism relies on the ability of the secondary amine's hydrogen atom to be donated to a free radical, thereby neutralizing it and preventing oxidative chain reactions. This process forms a stable diphenylamino radical that does not propagate the radical chain.
Caption: Mechanism of action for diphenylamine-based antioxidants.
These properties make them valuable as:
-
Stabilizers in Propellants: They prevent the decomposition of nitrocellulose in smokeless powders.[5][23]
-
Lubricant Additives: They control oxidation in engine oils, preventing oil thickening and sludge formation, thereby extending engine life.[4]
-
Rubber Antioxidants: They protect rubber products from degradation by ozone and oxygen.[5]
Precursors in Drug Development
The diphenylamine scaffold is a key pharmacophore in medicinal chemistry. Derivatives have been investigated for a range of biological activities.
-
Antimicrobial Agents: Certain synthesized derivatives of diphenylamine have shown significant antibacterial and antifungal activity.[5]
-
Enzyme Inhibitors: The structure is present in compounds designed as inhibitors for various enzymes, leveraging the scaffold to achieve specific binding interactions.
-
Antihistamines: N-alkylated derivatives of diphenylamine are known to possess potent antihistamine activity.[5]
Advanced Materials Science
In materials science, arylamines are crucial for creating organic semiconductors. This compound derivatives can be used as building blocks for:
-
Hole-Transporting Materials (HTMs): In OLEDs and perovskite solar cells, these materials facilitate the movement of positive charge carriers (holes).
-
Delayed Singlet Emitters for OLEDs: They can be incorporated into larger molecular structures designed for Thermally Activated Delayed Fluorescence (TADF), a key technology for highly efficient OLEDs.[6]
The ability to tune the electronic properties through substitution on the aryl rings makes these derivatives highly attractive for designing next-generation organic electronic devices.
References
- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diphenylamine Antioxidants [lubrizol.com]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. scbt.com [scbt.com]
- 18. This compound | C14H15N | CID 14958605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]
- 20. Diphenylamine [webbook.nist.gov]
- 21. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 23. Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethyldiphenylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of 3,4-Dimethyldiphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. We will focus primarily on the modern, highly versatile Palladium-catalyzed Buchwald-Hartwig amination, while also acknowledging classical alternatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: The Buchwald-Hartwig Amination: Core Principles
The synthesis of diarylamines, such as this compound, has been revolutionized by the advent of the Buchwald-Hartwig amination.[1] This reaction creates a carbon-nitrogen (C-N) bond by coupling an amine with an aryl halide, catalyzed by a palladium complex.[1][2] Its wide functional group tolerance and broad substrate scope have made it a cornerstone of modern organic synthesis, largely replacing harsher, classical methods like the Ullmann condensation for many applications.[1][3]
The catalytic cycle, shown below, is the engine of this transformation. Understanding its key steps—oxidative addition, amine coordination and deprotonation, and reductive elimination—is fundamental to troubleshooting and optimization.[1][4] The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the aryl halide's carbon-halogen bond. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, where the C-N bond is formed, releasing the desired diarylamine product and regenerating the active Pd(0) catalyst.[5]
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup and planning of the this compound synthesis.
Q1: What are the possible starting material combinations and is one preferable?
There are two primary combinations for synthesizing this compound via cross-coupling:
-
Route A: 3,4-Dimethylaniline + Aryl Halide (e.g., Bromobenzene)
-
Route B: Aniline + 4-Halo-1,2-dimethylbenzene (e.g., 4-Bromo-1,2-dimethylbenzene)
Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. From a reactivity standpoint, the electronic properties of the aryl halide can play a role. Aniline is a slightly more reactive nucleophile than 3,4-dimethylaniline due to reduced steric hindrance. Conversely, 4-Bromo-1,2-dimethylbenzene is slightly more electron-rich than bromobenzene, which can make the initial oxidative addition step slower. For initial attempts, both routes are expected to perform well with modern catalyst systems.
Q2: How do I choose the right Palladium catalyst and ligand?
This is the most critical decision in the reaction design.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to higher catalyst loadings (5-10 mol%).[4] Modern pre-catalysts are highly recommended.[4][6] These are air-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species under the reaction conditions, often allowing for lower catalyst loadings (0.5-2 mol%).[4]
-
Ligand Choice: The ligand stabilizes the catalyst and is crucial for success. For diarylamine synthesis, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[5][7] They accelerate both the oxidative addition and the final reductive elimination steps.[5]
| Ligand Family | Examples | Key Features & Applications |
| Buchwald Ligands | XPhos, RuPhos, BrettPhos | Highly general and robust for a wide range of aryl halides and amines. Excellent for challenging couplings, including those involving aryl chlorides.[8] |
| Ferrocene Ligands | Josiphos, DPPF | Bidentate ligands that were among the first to show broad utility, especially for primary amines.[1] |
| Other Ligands | cataCXium® P, Trialkylphosphines | N-heterocyclic carbene (NHC) precursors and simple phosphines can be effective, particularly for specific substrate classes.[9] |
For the synthesis of this compound, a catalyst system based on XPhos or RuPhos is an excellent starting point due to their proven broad applicability.[8][10]
Q3: Which base should I choose for my reaction?
The base's primary role is to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[11][12] The choice of base is substrate-dependent.
| Base | pKaH (approx.) | Common Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | The most common and often most effective strong base for a wide range of substrates.[13] Caution: Can cause decomposition of substrates with sensitive functional groups (e.g., esters, enolizable ketones). |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | A very strong, non-nucleophilic base. Useful for substrates with protic functional groups.[8] |
| Potassium phosphate (K₃PO₄) | 12.3 | A weaker inorganic base, suitable for base-sensitive substrates where NaOtBu is too harsh.[4][13] |
| Cesium carbonate (Cs₂CO₃) | 10 | Another mild inorganic base. Often used in large-scale synthesis. Its effectiveness can be hampered by poor solubility.[4][13] |
For this synthesis, NaOtBu is the recommended starting point unless your specific starting materials contain base-sensitive functionalities.
Q4: What is the best solvent for the reaction?
Solvent choice is critical for ensuring all components, especially the inorganic base, remain sufficiently soluble.[4][13]
-
Recommended Solvents: Aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices, providing a good balance of solubility and a high boiling point for thermal reactions.[13]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit or poison the palladium catalyst by coordinating to the metal center and should be avoided.[4]
Q5: What is a general, reliable experimental protocol to start with?
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination. Note: This is a general guideline; reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using properly dried glassware and solvents.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand if not using a pre-catalyst (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Cap the vial with a septum and add the base (e.g., NaOtBu, 1.4 equiv.). Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C).[4]
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[14]
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Caption: Fig. 2: A systematic workflow for troubleshooting.
Issue 1: Low or No Conversion of Starting Materials
-
Symptom: Your TLC or GC-MS analysis shows that the aryl halide and amine are largely unreacted, even after prolonged heating.
-
Causality & Solution: This is the most common failure mode and usually points to an issue with the catalyst's activity or the fundamental reaction setup.
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture.[15] Ensure your solvents are rigorously anhydrous and the reaction was set up under a robust inert atmosphere. Using a pre-catalyst can often mitigate issues with generating the active catalyst in situ.[4][6]
-
Poor Solubility: One of the most underestimated reasons for failure is the poor solubility of the inorganic base.[4][13] If the base clumps at the bottom of the flask, it cannot participate effectively in the catalytic cycle. Ensure vigorous stirring. If solubility remains an issue, consider grinding the base to a fine powder before use or switching to a more soluble organic base combination, though this may require re-optimization.[4]
-
Suboptimal Ligand/Base Combination: Not all ligands work for all substrates. If you are using an aryl chloride, a more electron-rich, bulky ligand like XPhos or BrettPhos is often required.[8][13] If your substrate is sensitive, a strong base like NaOtBu may be causing decomposition; try a weaker base like K₃PO₄ or Cs₂CO₃.[13]
-
Insufficient Temperature: These reactions typically require heating to overcome activation barriers.[15] If you are running the reaction at 80 °C with no success, consider incrementally increasing the temperature to 100-110 °C (solvent permitting).
-
Issue 2: Formation of a Hydrodehalogenated Byproduct
-
Symptom: You observe the formation of the arene corresponding to your aryl halide starting material (e.g., 1,2-dimethylbenzene from 4-bromo-1,2-dimethylbenzene) instead of the desired product.
-
Causality & Solution: This side reaction arises from a pathway competing with reductive elimination, known as β-hydride elimination.[1] It can become significant if the final C-N bond formation is slow.
-
Re-evaluate Ligand: This issue is often ligand-dependent. Switching to a different class of bulky monophosphine ligand can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.
-
Change the Base: The choice of base can influence the stability of intermediates in the catalytic cycle. Screening different bases may alter the reaction pathway.
-
Issue 3: Reaction Stalls Before Completion
-
Symptom: The reaction proceeds well initially (e.g., 50-70% conversion) but then stops, leaving a significant amount of starting material that will not convert even with extended reaction time or increased temperature.
-
Causality & Solution: This typically points to catalyst death or inhibition during the reaction.
-
Catalyst Degradation: Over time, the catalyst can decompose into inactive palladium black, especially if the ligand is not robust enough to stabilize it at high temperatures. Using a more robust ligand or a lower reaction temperature for a longer time may help.
-
Product Inhibition: In some cases, the diarylamine product can coordinate to the palladium center more strongly than the starting amine, slowing down or halting the catalytic cycle.
-
Iodide Inhibition: If you are using an aryl iodide, the iodide anion generated during the reaction can sometimes precipitate the palladium complex, removing it from the catalytic cycle.[4] This is a known issue, and paradoxically, aryl bromides or chlorides are sometimes more reliable for this reason, despite their lower intrinsic reactivity.[4]
-
Issue 4: Difficult Purification of this compound
-
Symptom: The crude product is an oily mixture, and column chromatography yields fractions that are still contaminated with starting materials or byproducts.
-
Causality & Solution: this compound has a melting point of 57°C, meaning it can appear as a low-melting solid or waxy oil if impure.[16]
-
Optimize Work-up: Before chromatography, perform a thorough aqueous work-up. An acidic wash (e.g., with 1 M HCl) can help remove any unreacted amine starting material. A basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities.
-
Chromatography: The polarity of this compound is similar to that of the starting materials. Use a very nonpolar eluent system for column chromatography (e.g., starting with pure hexane and slowly introducing ethyl acetate or dichloromethane) to achieve good separation.
-
Recrystallization: If chromatography is challenging, recrystallization is an excellent alternative for solid products. After a partial purification by column, attempt to recrystallize the product from a suitable solvent system like ethanol/water or hexane.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2256196A - Purification of diphenylamine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
How to improve the yield of the Buchwald-Hartwig amination
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and systematically improve your reaction yields.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered during the Buchwald-Hartwig amination, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Issue 1: Low or No Conversion of Starting Materials
This is one of the most frequent challenges. A systematic, step-by-step diagnosis is crucial for identifying the root cause.
Potential Cause 1: Inactive Catalyst
The heart of the Buchwald-Hartwig amination is the active Pd(0) catalyst. Its generation and stability are paramount for a successful reaction.
-
Expert Analysis: The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide.[1][2][3] If the Pd(0) species is not formed efficiently from the Pd(II) precatalyst or is deactivated by oxygen, the reaction will not initiate.[4] Pre-catalysts are often preferred as they provide a more reliable and efficient route to the active Pd(0) species upon activation with a base.[1][5]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Assemble your reaction under a positive pressure of inert gas.
-
Verify Reagent Quality: Use high-purity palladium precursors and ligands from reputable suppliers. Store them under an inert atmosphere, especially air-sensitive phosphine ligands.
-
Consider a Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in situ reduction, consider switching to a commercially available Pd(0) source (e.g., Pd₂(dba)₃) or, more reliably, a pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts).[1] Pre-catalysts are designed for easy activation and can significantly improve reproducibility.[1]
-
Potential Cause 2: Suboptimal Ligand Choice
The ligand is not a passive spectator; it is intimately involved in every step of the catalytic cycle, influencing stability, activity, and substrate scope.[6][7]
-
Expert Analysis: Sterically hindered and electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step and to stabilize the palladium center.[1][6] The choice of ligand is highly dependent on the nature of the amine and the aryl halide.[6][8][9] For example, bulky biaryl phosphine ligands developed by the Buchwald group are highly effective for a wide range of substrates, including challenging aryl chlorides.[6]
-
Troubleshooting Steps:
-
Match the Ligand to the Substrate: Consult the literature for ligand recommendations for your specific substrate class. A brief guide is provided in the table below.
-
Screen a Panel of Ligands: If the initial choice fails, screen a small panel of ligands from different generations and structural classes. This is often the most effective way to identify a suitable catalyst system for a novel transformation.
-
Potential Cause 3: Incorrect Base Selection or Insufficient Strength
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine or the palladium-amine complex to form the key palladium-amido intermediate that precedes reductive elimination.[10]
-
Expert Analysis: The choice of base is a delicate balance. A base that is too weak will result in a slow or stalled reaction due to inefficient formation of the palladium-amido complex.[10] Conversely, a base that is too strong, like sodium tert-butoxide (NaOtBu), can cause decomposition of base-sensitive functional groups on your substrates.[1][2] The solubility of the base is also a critical factor; inorganic bases like K₃PO₄ and Cs₂CO₃ can suffer from poor solubility in common organic solvents, leading to reproducibility issues.[1][11]
-
Troubleshooting Steps:
-
Evaluate Base Strength: For simple, robust substrates, a strong base like NaOtBu or LHMDS is often a good starting point.[1]
-
Consider Weaker Bases for Sensitive Substrates: If your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1][2][4] Be aware that this may require higher reaction temperatures or longer reaction times.[4]
-
Address Solubility Issues: For inorganic bases, ensure vigorous stirring to maintain a good suspension.[1] Grinding the base to a fine powder before use can also be beneficial.[1] Alternatively, consider using a soluble organic base like DBU, although this may require careful optimization.[1][11]
-
Potential Cause 4: Inappropriate Solvent or Poor Solubility
The solvent must dissolve the reactants and catalyst to a sufficient extent for the reaction to proceed efficiently.[1]
-
Expert Analysis: A common reason for reaction failure is the poor solubility of one of the starting materials or the base in the chosen solvent.[1] Aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane and THF are most commonly employed.[4][12][13] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[1]
-
Troubleshooting Steps:
-
Check Solubility: Before setting up the reaction, check the solubility of your aryl halide and amine in the intended solvent at room temperature and at the target reaction temperature.
-
Solvent Screening: If solubility is an issue, screen alternative solvents. Toluene, 1,4-dioxane, t-butanol, and CPME are all good candidates.[1] Sometimes a mixture of solvents can be effective.
-
Avoid Inhibitory Solvents: Do not use chlorinated solvents, acetonitrile, or pyridine.[1]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product. Identifying these side products is the first step toward mitigating their formation.
Side Product 1: Hydrodehalogenation of the Aryl Halide
This side reaction, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common problem.[4][6]
-
Expert Analysis: Hydrodehalogenation can occur via a competing pathway in the catalytic cycle, often involving a β-hydride elimination from the palladium-amido intermediate.[6] This is more prevalent with certain ligands and at higher temperatures.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective way to minimize hydrodehalogenation.[4]
-
Screen Ligands: Some ligands are more prone to promoting this side reaction than others.[4] Switching to a different ligand can be beneficial.
-
Optimize the Base: Using a less sterically hindered or weaker base can sometimes reduce the rate of hydrodehalogenation.[4]
-
Side Product 2: Homocoupling of the Aryl Halide
The formation of a biaryl product from the coupling of two molecules of the aryl halide can also occur.
-
Expert Analysis: This side reaction is more common with highly reactive aryl halides, such as aryl iodides, and can be promoted by high temperatures.
-
Troubleshooting Steps:
-
Lower the Catalyst Loading: High concentrations of the active catalyst can sometimes favor homocoupling.
-
Reduce the Reaction Temperature: As with hydrodehalogenation, lowering the temperature can often suppress this side reaction.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of setting up and running a Buchwald-Hartwig amination.
Q1: Which palladium source should I use: a Pd(II) salt, a Pd(0) complex, or a pre-catalyst?
A1: While Pd(II) sources like Pd(OAc)₂ and Pd(0) complexes like Pd₂(dba)₃ are commonly used, pre-catalysts are highly recommended for their reliability and ease of use. [1] Pre-catalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0) species in situ upon exposure to a base.[1] This leads to more reproducible results and often allows for lower catalyst loadings.[1]
Q2: How do I choose the right ligand for my reaction?
A2: The optimal ligand depends heavily on the amine and aryl halide coupling partners.[1][6] The following table provides a general guide based on substrate class. However, for novel or challenging substrates, experimental screening is often necessary.
| Amine Type | Aryl Halide | Recommended Ligand Class | Example Ligands |
| Primary Aliphatic Amines | Ar-Cl, Ar-Br, Ar-OTf | Bulky Biaryl Phosphines | BrettPhos, tBuXPhos |
| Secondary Aliphatic Amines | Ar-Cl, Ar-Br, Ar-OTf | Bulky Biaryl Phosphines | RuPhos, XPhos |
| Primary Aryl Amines | Ar-Cl, Ar-Br, Ar-OTf | Bulky Biaryl Phosphines | BrettPhos, JohnPhos |
| Secondary Aryl Amines | Ar-Br, Ar-I | Bidentate Phosphines | BINAP, DPPF |
| Amides, Carbamates | Ar-Cl, Ar-Br | Wide Bite-Angle Phosphines | Xantphos |
| Challenging Heterocycles | Ar-Cl, Ar-Br | Electron-rich, Bulky Phosphines | Josiphos-type, tBuXPhos |
Q3: My reaction involves a pyridine-containing substrate and is failing. What is the problem?
A3: The nitrogen atom in pyridines and other nitrogen-containing heterocycles can coordinate to the palladium center and act as a catalyst poison, inhibiting its activity.[14] This is a very common issue with this substrate class. To overcome this, use a sterically bulky ligand (e.g., XPhos or RuPhos) that can shield the palladium center and prevent coordination of the pyridine nitrogen.[14]
Q4: Can I run the Buchwald-Hartwig amination at room temperature?
A4: While most Buchwald-Hartwig aminations require heating (typically 80-110 °C), reactions with very reactive coupling partners (e.g., aryl iodides or triflates) and highly active catalyst systems can sometimes proceed at room temperature.[1][6] However, this usually requires careful optimization of the ligand and base.
Q5: What is the typical catalyst loading for this reaction?
A5: Catalyst loadings typically range from 0.5 to 5 mol %. For initial screening and unoptimized reactions, starting with 1-2 mol % is a reasonable choice.[2] For large-scale synthesis, it is desirable to optimize the reaction to use the lowest possible catalyst loading.
Visualizing the Process: Key Diagrams
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure that can be addressed through rational changes in reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a logical workflow can guide you to the solution efficiently.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Residue Removal from 3,4-Dimethyldiphenylamine
Welcome to the technical support center for the purification of 3,4-Dimethyldiphenylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but critical challenge of removing residual metal catalysts from their final product. Given that this compound is often synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, this document will focus primarily on palladium removal. However, the principles discussed are broadly applicable to other transition metal catalysts.
This guide provides in-depth, field-proven insights to help you troubleshoot and resolve catalyst contamination issues, ensuring the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when dealing with catalyst contamination.
Q1: Why is removing residual palladium so important?
A: Residual palladium in an active pharmaceutical ingredient (API) or a key intermediate is a major concern for several reasons. Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits (typically < 10 ppm) on heavy metal impurities in drug products due to their potential toxicity.[1][2] Furthermore, residual catalysts can interfere with downstream reactions, compromise the stability of the final compound, and affect the accuracy of biological assays.[3]
Q2: My product is a dark color after synthesis. Is this due to the palladium catalyst?
A: It is highly likely. Palladium catalysts, especially when they decompose to form palladium black (Pd(0) nanoparticles), can impart a dark grey, brown, or black color to the isolated product. While other high-molecular-weight organic byproducts can also cause discoloration, residual palladium is a very common culprit.[4]
Q3: What are the main methods for removing palladium residues?
A: The primary strategies fall into four categories:
-
Adsorption/Scavenging: Using materials that selectively bind to the metal, which is then removed by filtration. Common scavengers include functionalized silica, activated carbon, and polymer-supported reagents.[5][6]
-
Chromatography: Standard column chromatography over silica gel or alumina can be effective, though not always sufficient on its own.[7][8]
-
Crystallization: Recrystallization can significantly reduce palladium levels, especially when combined with additives that help keep the metal species in the mother liquor.[5]
-
Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents can remove some ionic palladium species.[8]
Q4: How do I know which removal method is best for my experiment?
A: The choice depends on several factors: the scale of your reaction, the specific palladium species present, the solvent system, the nature of your final product, and the required final purity level.[6] For small-scale lab work, chromatography or a simple scavenger treatment is often sufficient. For larger-scale process development, a combination of crystallization and treatment with a cost-effective scavenger like activated carbon is often preferred.[2]
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to catalyst removal.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Scientific Rationale |
| Product remains discolored after initial work-up and filtration. | Colloidal palladium (Pd(0)) or soluble Pd(II) species are still present. Simple filtration is often insufficient to remove these. | 1. Activated Carbon Treatment: Add 5-10 wt% of activated carbon to a solution of your crude product and stir for several hours (or overnight) at room temperature or slightly elevated temperature (40-50°C).[2] Activated carbon has a high surface area and can adsorb a wide range of palladium species through both physisorption and chemisorption.[2][9][10] Filter through a pad of Celite® to remove the carbon. 2. Scavenger Resin: Use a silica- or polymer-bound scavenger with high affinity for palladium, such as those functionalized with thiol (SH) or triaminotriazine (TMT) groups.[11][12] Palladium is a soft metal and has a strong affinity for soft sulfur ligands (Hard-Soft Acid-Base theory). This provides high selectivity. |
| Column chromatography fails to remove all the palladium. | The palladium species may be co-eluting with your product. This can happen if the palladium is complexed with your amine product or phosphine ligands, altering its polarity. | 1. Pre-column Scavenging: Treat the crude material with a scavenger before loading it onto the column. This removes the bulk of the metal, making the chromatography more effective for final polishing.[7] 2. Filtration through a Scavenger Plug: Instead of a full column, you can pass a solution of your product through a short plug of functionalized silica or Celite in a fritted funnel.[8][13] This is faster and uses less solvent. |
| Residual palladium is detected by ICP-MS (>10 ppm) even after purification. | The chosen method is not efficient enough for the specific palladium species present, or the product itself strongly chelates the palladium. Diarylamines can sometimes act as ligands for palladium. | 1. Screen Multiple Scavengers: The effectiveness of a scavenger is system-dependent.[2] Test a small panel of scavengers (e.g., thiol-based, amine-based, TMT-based) on a small scale to identify the most effective one for your specific product and reaction conditions.[3] 2. Combination Approach: Employ orthogonal purification methods. For example, follow an activated carbon treatment with a crystallization step. Yang and co-workers found that even after salt formation and two recrystallizations, palladium levels in a Buchwald-Hartwig product remained at 100-200 ppm, requiring a subsequent scavenger treatment to reach <12 ppm.[3] |
| Significant product loss occurs during scavenging. | The scavenger is non-selectively adsorbing your product in addition to the palladium. This is more common with highly porous materials like activated carbon when used in large excess.[2] | 1. Reduce Scavenger Loading: Use the minimum amount of scavenger necessary. Start with a lower loading (e.g., 2-3 wt%) and increase only if needed. 2. Wash the Scavenger Thoroughly: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.[6] 3. Choose a More Selective Scavenger: Highly functionalized silica scavengers may offer better selectivity and lower product loss compared to bulk adsorbents like carbon.[14] |
Experimental Protocols & Method Selection
Decision Workflow for Palladium Removal
This diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a palladium purification strategy.
Protocol 1: Activated Carbon Treatment
This protocol is a cost-effective method for bulk removal of palladium residues.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to make an approximately 0.1-0.2 M solution.
-
Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 5-10% by weight relative to the crude product.[2]
-
Stirring: Stir the suspension at room temperature or warm gently to 40-50°C for 2-18 hours. Longer times and moderate heat can improve efficiency.[2]
-
Filtration: Prepare a short pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. Wet the pad with the solvent used in step 1.
-
Removal: Filter the reaction mixture through the Celite® pad to remove the activated carbon. The Celite® prevents fine carbon particles from passing through.[8]
-
Washing: Wash the Celite®/carbon cake with additional fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Protocol 2: Thiol-Based Silica Scavenger Treatment
This protocol uses a highly selective scavenger, ideal for removing stubborn palladium traces to very low levels.
-
Dissolution: Dissolve the crude or partially purified this compound in an appropriate solvent (e.g., Toluene, THF, Acetonitrile).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger, such as SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial palladium catalyst loading).[11]
-
Stirring: Stir the mixture at a temperature between 25°C and 50°C. A study by Pfizer demonstrated successful scavenging from a Buchwald-Hartwig product by stirring at 35°C for 17 hours.[11]
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Verification of Purity
Confirming the removal of the catalyst is a critical final step. While visual inspection (loss of color) is a good indicator, quantitative analysis is required for regulatory purposes and to ensure product quality.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metal impurities in APIs.[5] It offers extremely low detection limits, often in the parts-per-billion (ppb) range, and is the standard method for final quality control.[1][5]
-
Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content, though sometimes less sensitive than ICP-MS.[5]
-
Rapid Screening Methods: For process development where high-throughput analysis is needed, rapid colorimetric or fluorometric assays can be used to determine relative palladium amounts and screen for the most effective scavenging methods before committing to a final ICP-MS analysis.[5][7][15]
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. spinchem.com [spinchem.com]
- 5. arborassays.com [arborassays.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Resolving Complex NMR Spectra of Substituted Diarylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for resolving the complex NMR spectra characteristic of substituted diarylamines. Diarylamines are crucial scaffolds in pharmaceuticals and materials science, yet their structural similarity and dynamic nature often lead to NMR spectra that are challenging to interpret with confidence.[1]
This resource combines troubleshooting guides in a direct question-and-answer format with detailed experimental protocols. We will move beyond simple data acquisition to explain the causality behind experimental choices, ensuring you can not only solve your current spectral challenges but also build a robust strategy for future analyses.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my diarylamine's ¹H NMR spectrum so crowded and overlapping?
A: This is the most common challenge. Substituted diarylamines have at least twelve aromatic protons, all resonating in a narrow region of the spectrum (typically 6.5-8.0 ppm). This inherent signal crowding is often exacerbated by:
-
Similar Electronic Environments: Protons on both rings may experience similar shielding and deshielding effects, causing their chemical shifts to be very close.
-
Complex Splitting Patterns: Protons are often coupled to multiple neighbors (ortho, meta, and sometimes para couplings), resulting in complex multiplets that are difficult to resolve.[2][3]
-
Accidental Equivalence: It is common for signals from different protons to have nearly identical chemical shifts, leading to signal overlap.[4]
A simple first step to address this is to re-acquire the spectrum in a different deuterated solvent. An aromatic solvent like benzene-d₆ can induce differential shifts (known as Aromatic Solvent-Induced Shifts or ASIS) that may resolve the overlap.[5][6] If this is insufficient, you will need to employ 2D NMR techniques as detailed in the troubleshooting guides below.
Q2: The N-H proton signal in my spectrum is very broad, or I can't find it at all. What's happening?
A: The N-H proton is notoriously problematic for several reasons:
-
Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of the attached proton, leading to significant signal broadening.
-
Chemical Exchange: The N-H proton can exchange with trace amounts of water or acid in the NMR solvent (e.g., CDCl₃).[7] If this exchange happens on the NMR timescale, the signal becomes broad and may even disappear entirely.[6][8]
-
Variable Chemical Shift: Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding effects.
Troubleshooting Tip: To confirm the identity of a suspected N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing the peak to disappear.[6][8]
Q3: My signals are broad in general, not just the N-H proton. What are the likely causes?
A: General peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common instrumental cause.
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, you will see broad peaks.[6][9] Try decreasing the concentration or gently warming the sample.
-
Presence of Paramagnetic Impurities: Trace metals can cause rapid relaxation and severe broadening.
-
Dynamic Processes: If parts of the molecule are undergoing conformational exchange on the NMR timescale (e.g., slow rotation around the C-N bonds), this will lead to broadened signals.[10] This is a particularly important consideration for sterically hindered diarylamines.
In-Depth Troubleshooting Guides
Guide 1: Systematic Signal Assignment for Overlapping Aromatic Systems
This guide provides a systematic workflow for assigning all proton and carbon signals in a substituted diarylamine, even with severe overlap in the ¹H spectrum.
Problem: I have a ¹H NMR spectrum where the aromatic region is an uninterpretable collection of multiplets. How can I assign each signal to a specific proton and carbon?
Solution Workflow: This requires a suite of 2D NMR experiments. The data from each experiment provides a different piece of the puzzle, and combining them allows for a full structural assignment.
Workflow Diagram: 2D NMR for Structural Elucidation
References
- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
Technical Support Center: Degradation Pathways of Diphenylamine-Based Antioxidants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylamine-based antioxidants. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental investigation of their degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of diphenylamine (DPA) and its derivatives.
Q1: What are the primary degradation pathways for diphenylamine-based antioxidants?
A1: Diphenylamine-based antioxidants primarily degrade through three main pathways:
-
Oxidative Degradation: In the presence of oxygen and other oxidizing agents, DPA can be oxidized to form various products, including quinone-like compounds such as N-phenyl-p-benzoquinonimine.[1][2] This is a common pathway when these antioxidants are used in applications like lubricants and polymers exposed to air at elevated temperatures.[3][4]
-
Nitration and Nitrosation: In environments rich in nitrogen oxides (NOx), such as in nitrocellulose-based propellants, DPA acts as a stabilizer by scavenging these reactive species.[1][5][6] This leads to the formation of a series of nitrated and nitrosated derivatives, including N-nitrosodiphenylamine and various mono-, di-, and trinitro-DPA isomers.[7]
-
Thermal Degradation: At high temperatures, even in the absence of oxygen, DPA can undergo thermal degradation. Polydiphenylamine's main thermal degradation processes begin at 600–650°C, while thermooxidative degradation starts at 450°C.[8] For alkylated diphenylamines used in lubricants, thermal stress can lead to the formation of sludge and other degradation products.[9]
Q2: What are the major degradation products of diphenylamine?
A2: The degradation products of DPA are highly dependent on the specific environmental conditions. A summary of the most common products is provided in the table below.
| Degradation Pathway | Key Degradation Products | Typical Environment |
| Oxidative Degradation | N-phenyl-p-benzoquinonimine, Carbazole, various quinone-like structures | Lubricants, Polymers, Apples (post-harvest)[1][2][5] |
| Nitration/Nitrosation | N-nitrosodiphenylamine (N-NODPA), 2-nitrodiphenylamine (2-NDPA), 4-nitrodiphenylamine (4-NDPA), 2,4'-dinitrodiphenylamine | Propellants, Explosives[1][6][7] |
| Biodegradation | Aniline, Catechol | Soil and water contamination[10] |
Q3: What factors influence the rate and pathway of diphenylamine degradation?
A3: Several factors can significantly impact the degradation of DPA antioxidants:
-
Temperature: Higher temperatures generally accelerate all degradation pathways.[2][6][11] In lubricants, high temperatures are a primary driver for oxidative degradation.[4]
-
Oxygen Availability: The presence of oxygen is crucial for the oxidative degradation pathway, leading to the formation of quinone-like structures.[5]
-
Presence of Nitrogen Oxides (NOx): In propellant systems, the concentration of NOx directly influences the rate of nitration and nitrosation of DPA.[1][6]
-
pH: The pH of the medium can affect the rate of degradation. For instance, in aqueous solutions, an increase in pH can decrease the rate of DPA degradation by persulfate.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of DPA. For example, Fe³⁺ and Ag⁺ ions can enhance the degradation of DPA in aqueous solutions.[2]
-
Substituent Groups: The type and position of substituent groups on the diphenylamine molecule can influence its antioxidant performance and stability.[12] Alkylated diphenylamines, for instance, are designed for better solubility and performance in lubricants.[13][14]
Section 2: Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during the analysis of DPA degradation.
Guide 1: Inconsistent Analytical Results (HPLC/LC-MS)
Problem: You are observing significant variations in peak areas, retention times, or the overall chromatographic profile between replicate injections or different batches of samples.
| Possible Cause | Recommended Solution |
| Sample Degradation Post-Extraction: DPA and its degradation products can be sensitive to light, heat, and oxygen.[15] | - Prepare samples fresh and analyze them promptly. - Store extracts in amber vials at low temperatures (-20°C or -80°C).[15] - Minimize exposure to light and work quickly during sample preparation. |
| Inconsistent Mobile Phase Preparation: Variations in solvent composition can lead to shifts in retention time. | - Prepare fresh mobile phase for each experiment and ensure accurate measurements. - Degas the mobile phase before use to prevent bubble formation.[15] |
| Column Equilibration Issues: Insufficient equilibration of the analytical column with the mobile phase can cause retention time drift. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the analysis. A good rule of thumb is to flush with at least 10 column volumes.[15] |
| Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification.[15] | - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[15] - Dilute the sample to reduce the concentration of interfering compounds.[15] |
Guide 2: Unexpected Degradation Product Profile
Problem: Your analysis reveals degradation products that are not consistent with the expected pathway for your experimental conditions.
| Possible Cause | Recommended Solution |
| Cross-Contamination: Contaminants in your solvents, glassware, or on shared laboratory equipment can introduce unexpected compounds. | - Use high-purity solvents and thoroughly clean all glassware. - Run solvent blanks to identify any background contamination. |
| Uncontrolled Reaction Conditions: Minor variations in temperature, light exposure, or oxygen levels can favor alternative degradation pathways. | - Precisely control and monitor all experimental parameters. - Use a controlled environment (e.g., an incubator with controlled temperature and atmosphere) for your degradation studies. |
| Presence of Unexpected Reactants: Your sample matrix may contain unexpected reactants that are interacting with the DPA. | - Thoroughly characterize your sample matrix to identify any potential interfering substances. - Consider running control experiments with a simplified matrix to isolate the effects of individual components. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation for HPLC Analysis of DPA Degradation in Lubricants
-
Sample Collection: Accurately weigh approximately 1 gram of the lubricant sample into a clean glass vial.
-
Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., a mixture of acetonitrile and water).[1]
-
Vortexing/Sonication: Vortex the sample for 1-2 minutes or sonicate for 10-15 minutes to ensure thorough extraction of the DPA and its degradation products.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system for analysis.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of diphenylamine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylamine Antioxidants [lubrizol.com]
- 4. nbinno.com [nbinno.com]
- 5. Diphenylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The biodegradability of diphenylamine_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Thermal Stability of Polymers Containing 3,4-Dimethyldiphenylamine
Introduction: The thermal stability of a polymer is a critical performance metric, defining its ability to resist degradation at elevated temperatures. For many advanced applications in electronics, aerospace, and even drug delivery systems, maintaining structural and mechanical integrity under thermal stress is paramount. This guide serves as a technical resource for researchers and scientists working with polymers stabilized by 3,4-Dimethyldiphenylamine, a potent aromatic amine antioxidant. We will explore common experimental challenges, provide evidence-based troubleshooting strategies, and detail key analytical protocols to help you optimize the thermal performance of your materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is thermal degradation in polymers and why is it a problem?
A1: Thermal degradation is the deterioration of a polymer's molecular structure at high temperatures.[1] This process involves the breaking of long polymer chains (chain scission) and unwanted reactions (cross-linking), which are often initiated by heat, oxygen, and mechanical stress.[2][3] These changes lead to a loss of desirable properties, such as mechanical strength, flexibility, and color, ultimately causing product failure.[4][5]
Q2: What is the role of this compound in a polymer formulation?
A2: this compound belongs to the class of aromatic amine antioxidants.[6] These are considered primary, chain-terminating antioxidants.[5][7] Their primary function is to protect the polymer during high-temperature processing and long-term heat exposure by scavenging free radicals.[2] When heat causes weak bonds in the polymer to break, it creates highly reactive free radicals that initiate a destructive chain reaction. This compound can donate a hydrogen atom to neutralize these radicals, forming a stable, non-reactive species and effectively stopping the degradation cycle.[8][9]
Q3: What are the common visual and mechanical signs of thermal instability in my polymer samples?
A3: Common signs include:
-
Discoloration: Yellowing or browning is a classic indicator of thermo-oxidative degradation, where oxygen reacts with the polymer backbone to form color-causing groups called chromophores.[10][11]
-
Brittleness: A loss of flexibility and increased brittleness suggest that the polymer's molecular weight has decreased due to chain scission.[2]
-
Surface Cracking: The formation of microcracks on the polymer surface can be a sign of advanced degradation.[3]
-
Loss of Gloss: A dulling of the surface finish often accompanies the chemical changes occurring during degradation.[3]
Q4: What are the primary analytical techniques to measure thermal stability?
A4: The two most essential techniques are:
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated at a controlled rate.[12] It is the gold standard for determining the decomposition temperature, quantifying additives, and assessing overall thermal stability.[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] It is used to identify key thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are crucial for understanding a material's processing window and service temperature limits.[15]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Issue 1: Polymer shows significant yellowing after melt processing (e.g., extrusion, injection molding).
-
Question: My polymer, which contains this compound, is turning yellow immediately after high-temperature processing. What's happening and how can I fix it?
-
Answer & Causality: Immediate yellowing during processing is a strong indicator of thermo-oxidative degradation.[10] While this compound is an effective antioxidant, its performance can be overwhelmed under certain conditions. The likely causes are:
-
Excessive Temperature: Processing above the recommended temperature range dramatically accelerates the rate of radical formation, exceeding the capacity of the antioxidant.[10]
-
Insufficient Antioxidant Concentration: The amount of this compound may be too low to neutralize the number of free radicals generated during the processing cycle.
-
Oxygen Ingress: The presence of oxygen is a critical component of thermo-oxidative degradation.[16] Inefficient purging of air from the processing equipment can exacerbate the problem.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-processing discoloration.
Issue 2: TGA results show premature weight loss compared to literature values.
-
Question: My TGA curve for a polymer stabilized with this compound shows decomposition starting at a much lower temperature than expected. Why is this happening?
-
Answer & Causality: Premature weight loss in TGA points to a lower-than-expected thermal stability. Assuming the instrument is calibrated, the cause is likely related to the sample's composition or the experimental conditions.
-
Volatility of Additives: this compound itself has a boiling point and may volatilize at high temperatures, leading to an initial weight loss that is not due to polymer decomposition. Some aromatic amine antioxidants have low volatility to prevent this.[2]
-
Poor Dispersion: If the antioxidant is not uniformly dispersed throughout the polymer matrix, some regions will be unprotected and begin to degrade earlier.
-
Pro-oxidant Impurities: Residual catalysts or other impurities from synthesis can sometimes accelerate degradation.[10]
-
Atmosphere: Running the TGA in an air or oxygen atmosphere will show thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation (run under an inert nitrogen atmosphere).[12][13]
-
-
Solutions & Recommendations:
-
Verify Atmosphere: Confirm your TGA experiment is running under a nitrogen atmosphere for pure thermal stability assessment. Compare this to a run in air to understand the polymer's susceptibility to oxidation.[17]
-
Improve Mixing: Ensure your blending or compounding process achieves a homogeneous dispersion of the this compound.
-
Analyze Additive Alone: Run a TGA on a pure sample of your this compound to understand its volatility profile. This can help you distinguish between additive loss and polymer degradation.
-
Consider Synergists: Aromatic amines work exceptionally well with secondary antioxidants like phosphites.[2][5] Phosphites are hydroperoxide decomposers, which neutralize unstable hydroperoxides before they can form new radicals.[8] This synergistic approach can provide much greater stability.
-
Issue 3: DSC thermogram shows an unexpected exotherm before the melting point.
-
Question: During a DSC scan of my stabilized polymer, I see an exothermic peak (a dip in the heat flow curve) before the main melting peak. Is this a problem?
-
Answer & Causality: An exotherm before melting is often a "cold crystallization" peak.[18] This happens if the polymer was cooled very rapidly (quenched) from the melt previously, trapping it in an amorphous state. Upon reheating in the DSC, the polymer chains gain enough mobility to rearrange into a more stable crystalline structure, releasing energy in the process (an exothermic event).[18]
-
Why it matters: This indicates that the material's properties (like stiffness and clarity) can change significantly upon heating. It also reveals information about the crystallization kinetics. The presence of this compound is unlikely to cause this directly, but understanding the polymer's thermal history is key to interpreting the data correctly.[18]
-
-
Solutions & Recommendations:
-
Controlled Thermal History: To get reproducible DSC results, always give your samples a consistent thermal history. A common method is to heat the sample above its melting point, hold it for a few minutes to erase prior history, cool it at a controlled rate (e.g., 10 °C/min), and then run the second heating scan for analysis.
-
Data Interpretation: The absence of a weight loss in a corresponding TGA scan confirms the exotherm is a crystallization or curing event, not decomposition.[18]
Caption: Workflow for interpreting unexpected DSC exotherms.
-
Section 3: Key Experimental Protocols
Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal decomposition profile of a polymer stabilized with this compound.
Objective: To determine the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max).
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Crucible Preparation: Use a clean, tared TGA crucible (alumina or platinum is recommended for high temperatures).[19] Clean by heating in a furnace or with an appropriate solvent to remove any residues.
-
Sample Preparation:
-
Instrument Setup:
-
Atmosphere: For thermal stability, use an inert atmosphere like nitrogen at a flow rate of 20-50 mL/min. For thermo-oxidative stability, use air or oxygen.[1]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600-800 °C).
-
Heating Rate: A standard heating rate is 10 °C/min or 20 °C/min.[1] Slower rates can improve resolution, while faster rates can shift decomposition to higher temperatures.[17]
-
-
Data Acquisition: Begin the experiment and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
T_onset (Onset of Decomposition): Determine this as the temperature at which a significant weight loss begins. This is often calculated by the intersection of the tangent from the baseline and the tangent from the point of maximum weight loss rate.
-
T_max (Temperature of Maximum Degradation Rate): Calculate the first derivative of the TGA curve (this is the DTG curve). The peak of the DTG curve corresponds to T_max.[12]
-
Protocol 2: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).[14]
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a clean DSC pan (aluminum is common).
-
Seal the pan using a press. Ensure the bottom of the pan is flat for good thermal contact.
-
-
Instrument Setup:
-
Atmosphere: Use an inert nitrogen purge (20-50 mL/min) to prevent oxidative degradation during the scan.
-
Temperature Program (Heat-Cool-Heat): a. First Heat: Heat from ambient to a temperature ~30 °C above the expected melting point at a rate of 10 °C/min. This step erases the polymer's previous thermal history.[20] b. Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -50 °C). c. Second Heat: Heat the sample again at 10 °C/min to the same final temperature. This second heating scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.[20]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Glass Transition (Tg): On the second heating curve, the Tg is identified as a step-like change in the baseline. It is typically reported as the midpoint of this transition.[14]
-
Melting Point (Tm): The Tm is identified as the peak temperature of the endothermic event (a peak pointing up in the heat flow curve).[15]
-
Section 4: Data Presentation & Advanced Strategies
Synergistic Stabilization
Aromatic amines like this compound are highly effective radical scavengers (primary antioxidants). However, their performance can be significantly enhanced by combining them with secondary antioxidants, such as phosphites or thioesters.[5]
-
Primary Antioxidant (Radical Scavenger): Reacts with peroxy radicals (ROO•) to stop the chain reaction.
-
Secondary Antioxidant (Hydroperoxide Decomposer): Reacts with hydroperoxides (ROOH) to form stable, non-radical products, preventing them from breaking down into new radicals.[8]
This dual approach provides more comprehensive protection, especially during high-temperature processing where hydroperoxide formation is rapid.[4]
Table 1: Representative TGA Data for Stabilized Polyamide 6 (PA6)
| Formulation | T_onset (5% weight loss, °C) | T_max (°C) |
| Neat PA6 | 395 | 445 |
| PA6 + 0.5% Aromatic Amine | 415 | 460 |
| PA6 + 0.5% Phosphite | 405 | 452 |
| PA6 + 0.25% Aromatic Amine + 0.25% Phosphite | 428 | 471 |
*Data is illustrative, based on typical performance of aromatic amine and phosphite systems in polyamides. Actual values will vary based on specific polymer grade and processing conditions.[21][22]
This table demonstrates the synergistic effect: the combination of primary and secondary antioxidants yields a greater improvement in thermal stability than either additive used alone.
Section 5: References
-
Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Retrieved January 6, 2026, from --INVALID-LINK--
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved January 6, 2026, from --INVALID-LINK--
-
Red Thermo. (2025, September 30). How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance. Retrieved January 6, 2026, from --INVALID-LINK--
-
Al-Malaika, S., & Amir, E. (2022). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC. Retrieved January 6, 2026, from --INVALID-LINK--
-
SpecialChem. (n.d.). Antioxidants in Plastic Compounds: Overview and Benefits. Retrieved January 6, 2026, from --INVALID-LINK--
-
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved January 6, 2026, from --INVALID-LINK--
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Chemical Information. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rashid, A. K. (2016). Thermal Stability of LED Molecules Triphenylamine-Based Aromatic Polyamides: Spectral and Electrochemistry Applications. Asian Journal of Chemistry, 28(9), 2050-2056.
-
ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 6, 2026, from --INVALID-LINK--
-
SETARAM Instrumentation. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved January 6, 2026, from --INVALID-LINK--
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pospíšil, J. (2006). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Polymer Degradation and Stability, 91(8), 1739-1746.
-
Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved January 6, 2026, from --INVALID-LINK--
-
BASF. (n.d.). Antioxidants - Plastics & Rubber. Retrieved January 6, 2026, from --INVALID-LINK--
-
Muthukumar, T., et al. (2023). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Liou, G. S., et al. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Baoxu Chemical. (n.d.). Overall Introduction of Polymer Antioxidant. Retrieved January 6, 2026, from --INVALID-LINK--
-
BenchChem. (2025). troubleshooting discoloration in adipic acid based polymers. Retrieved January 6, 2026, from --INVALID-LINK--
-
Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Retrieved January 6, 2026, from --INVALID-LINK--
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved January 6, 2026, from --INVALID-LINK--
-
Usman, A., et al. (2020). Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique. International Journal of Energy Engineering, 10(1), 16-21.
-
Lubrication Explained. (2021, February 19). How aminic antioxidant lubricant additives work [Video]. YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Infomak. (2024, April 22). How to solve the problem of discolouration of produced plastic products? Retrieved January 6, 2026, from --INVALID-LINK--
-
Pinter, E., et al. (2020). Reasons for the Discoloration of Post-Consumer Poly(ethylene terephthalate) during Reprocessing. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rashid, A. K. (2018). Thermal behavior of synthesized polyamides [Data table]. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Al-Malaika, S. (2021). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
SpecialChem. (n.d.). Thermal Processing Issues and Solutions: Proven Analysis for Polymer Development. Retrieved January 6, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CA1213690A - Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene. Retrieved January 6, 2026, from --INVALID-LINK--
-
DTIC. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved January 6, 2026, from --INVALID-LINK--
-
Hosea Chem. (n.d.). Antioxidant 445. Retrieved January 6, 2026, from --INVALID-LINK--
-
Zhang, Y., et al. (2018). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. Thermochimica Acta, 666, 1-8.
-
Google Patents. (n.d.). AU2018367895A1 - Antioxidant polymeric diphenylamine compositions. Retrieved January 6, 2026, from --INVALID-LINK--
-
MDPI. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved January 6, 2026, from --INVALID-LINK--
References
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- 15. masterbatchglobal.com [masterbatchglobal.com]
- 16. longchangchemical.com [longchangchemical.com]
- 17. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 18. tainstruments.com [tainstruments.com]
- 19. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Performance of Diarylamine-Based Hole Transport Materials
Welcome to the technical support center for diarylamine-based hole transport materials (HTMs). This guide is designed for researchers, scientists, and professionals in the field of organic electronics, particularly those working with perovskite solar cells (PSCs). Here, we will address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you overcome poor device performance. Our approach is rooted in a deep understanding of the materials' chemistry and physics, aiming to not only solve immediate experimental issues but also to foster a more profound comprehension of the underlying mechanisms.
Pillar 1: Understanding the Core Problem - The Instability of Diarylamine HTMs
Diarylamine-based compounds, with Spiro-OMeTAD being the most prominent example, have been instrumental in achieving record power conversion efficiencies in n-i-p perovskite solar cells.[1] Their primary role is to efficiently extract and transport the positive charge carriers (holes) generated in the perovskite layer to the electrode while blocking electrons to prevent recombination.[2] However, the widespread adoption of these materials is hampered by their intrinsic and extrinsic instabilities, which are often the root cause of poor and inconsistent device performance.[1]
This guide will dissect the common failure modes of diarylamine-based HTMs and provide a structured, question-and-answer-based approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues Related to Material Synthesis and Purity
Question 1: My synthesized diarylamine HTM is showing poor solubility and forming aggregates in solution. What could be the cause and how can I fix it?
-
Underlying Cause: Poor solubility and aggregation are often indicative of impurities from the synthesis process or unintentional side reactions. Diarylamine synthesis can be complex, and residual starting materials, catalysts, or byproducts can significantly impact the material's properties.[3][4] The presence of even small amounts of insoluble impurities can act as nucleation sites, promoting aggregation.
-
Troubleshooting Protocol:
-
Re-evaluate Purification: Standard column chromatography may not be sufficient to remove all impurities. Consider techniques like temperature gradient sublimation or multiple recrystallization steps from different solvent systems.
-
Characterization is Key: Utilize a suite of characterization techniques to assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.
-
Mass Spectrometry: To verify the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify minor impurities.
-
-
Solvent Selection: Experiment with a range of solvents and co-solvent systems to improve solubility. Chlorobenzene and dichlorobenzene are common choices, but for some derivatives, other solvents might be more effective. Gentle heating and sonication can also aid in dissolution, but be cautious of thermal degradation.
-
Question 2: I've confirmed the purity of my HTM, but my devices still have low efficiency. Could trace metal impurities be the culprit?
-
Underlying Cause: Yes, trace metal impurities, often originating from catalysts used in cross-coupling reactions during synthesis (e.g., Palladium), can act as recombination centers in the final device, severely limiting performance. These are often not detectable by standard NMR or mass spectrometry.
-
Troubleshooting Protocol:
-
Metal Scavenging: After synthesis, treat the crude product with a metal scavenger (e.g., silica-based scavengers with functional groups that chelate metals) before purification.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive and can quantify trace metal content in your final product. Aim for metal concentrations in the parts-per-million (ppm) range or lower.
-
Alternative Synthetic Routes: Explore synthetic pathways that avoid heavy metal catalysts if possible.[5][6]
-
Category 2: Challenges in HTM Layer Deposition and Film Quality
Question 3: My spin-coated HTM films are not uniform and show pinholes. How does this affect my device and how can I improve film quality?
-
Underlying Cause: The morphology of the HTM layer is critical for efficient charge extraction and transport.[7][8] Pinholes or non-uniform films create direct contact between the perovskite and the top electrode, leading to short-circuiting and significant performance loss.[9] The quality of the perovskite film itself also plays a crucial role in determining the morphology of the subsequently deposited HTM layer.[10][11]
-
Troubleshooting Workflow:
A workflow for troubleshooting poor HTM film morphology.
-
Detailed Experimental Protocols:
-
Spin-Coating Optimization: Systematically vary the spin speed, acceleration, and duration. A two-step program (a slow step for spreading followed by a fast step for thinning) often yields better results.
-
Solution Engineering: Adjust the concentration of the HTM solution. Too low a concentration can lead to incomplete coverage, while too high a concentration can result in overly thick and rough films.[12] Experiment with solvent additives that have different boiling points to control the drying rate.
-
Perovskite Surface Passivation: A hydrophobic perovskite surface can lead to dewetting of the HTM solution.[10] Consider treating the perovskite surface with a thin passivation layer before HTM deposition to improve wettability and interfacial contact.[13]
-
Annealing: A post-deposition thermal anneal can improve the morphology and crystallinity of the HTM layer.[9] Optimization of the annealing temperature and time is crucial to avoid degradation of the HTM or the underlying perovskite.
-
Category 3: The Double-Edged Sword of Additives
Question 4: My device performance is inconsistent when using standard Li-TFSI and tBP additives. What are the common issues with these additives?
-
Underlying Cause: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly used to increase the conductivity and improve the performance of Spiro-OMeTAD.[1] However, they also introduce several instability factors:
-
Hygroscopicity of Li-TFSI: Li-TFSI is highly hygroscopic and can attract moisture, which degrades the perovskite layer.[9]
-
Volatility of tBP: tBP is volatile and can evaporate over time, leading to a decrease in device performance.
-
Ion Migration: Lithium ions can migrate into the perovskite layer, causing degradation.[1]
-
Morphological Changes: Additives can influence the crystallization of the HTM, sometimes leading to the formation of pinholes or other defects.[9]
-
-
Troubleshooting and Mitigation Strategies:
| Issue | Mitigation Strategy | Underlying Principle |
| Moisture Absorption | Process devices in a controlled, low-humidity environment (e.g., a glovebox). | Minimize exposure of the hygroscopic Li-TFSI to ambient moisture. |
| tBP Evaporation | Encapsulate the final device to prevent the loss of volatile components. | Sealing the device protects it from the external environment and contains volatile additives. |
| Ion Migration | Explore alternative, less mobile p-dopants. | Larger, more sterically hindered dopants are less likely to diffuse into the perovskite lattice. |
| Additive-Induced Morphology Issues | Optimize the concentration and ratio of Li-TFSI and tBP. | Fine-tuning the additive formulation can improve film quality and device reproducibility.[14] |
| Explore Dopant-Free HTMs | Synthesize or purchase diarylamine-based HTMs that do not require doping. | This eliminates the instability issues associated with additives altogether.[1] |
Question 5: I'm seeing a gradual decrease in device efficiency over time, even in an inert atmosphere. Could the additives be reacting with the HTM?
-
Underlying Cause: Yes, the oxidized form of the diarylamine HTM, which is necessary for high conductivity, can be unstable and revert to its neutral state over time, especially under thermal stress.[15] This process can be accelerated by interactions with mobile ions from the perovskite layer.[15][16] The presence of dopants can also influence these degradation pathways.[15]
-
Advanced Diagnostics:
-
In-situ/Operando Characterization: Techniques like UV-Vis absorption spectroscopy and photoluminescence spectroscopy performed on the device during operation can track changes in the HTM's oxidation state.
-
Impedance Spectroscopy: This can reveal changes in the charge transport resistance of the HTM layer over time.
-
Category 4: Interfacial Energetics and Charge Extraction
Question 6: My device has a low open-circuit voltage (Voc). How can I determine if this is due to poor energy level alignment at the HTM/perovskite interface?
-
Underlying Cause: The open-circuit voltage is fundamentally limited by the energy difference between the quasi-Fermi levels of electrons in the electron transport layer (ETL) and holes in the HTM. A mismatch between the highest occupied molecular orbital (HOMO) of the HTM and the valence band maximum (VBM) of the perovskite can create an energy barrier for hole extraction, leading to a lower Voc.[17][18]
-
Diagnostic and Optimization Workflow:
Workflow to diagnose and address low Voc due to energy level misalignment.
-
Experimental Guidance:
-
UPS and CV: These are standard techniques to determine the energy levels of your HTM. Compare the measured HOMO level to the known VBM of your perovskite composition.
-
Molecular Functionalization: The electronic properties of diarylamine HTMs can be tuned by adding electron-donating or electron-withdrawing groups to the aromatic rings.[19] This allows for precise control over the HOMO level to achieve better alignment with the perovskite.
-
Interfacial Layers: The insertion of a thin interlayer with a suitable dipole moment between the perovskite and the HTM can help to adjust the energy level alignment and reduce interfacial recombination.
-
Pillar 2: The Path Forward - Next-Generation Diarylamine HTMs and Device Architectures
The field is actively moving towards developing more robust and efficient HTMs that can overcome the limitations of traditional diarylamine-based materials. Key areas of research include:
-
Dopant-Free HTMs: Designing molecules with sufficiently high intrinsic conductivity to eliminate the need for performance-degrading additives.[20]
-
Novel Molecular Scaffolds: Exploring alternatives to the spirobifluorene core to enhance thermal and morphological stability.[21][22][23]
-
Crosslinkable HTMs: Developing HTMs that can be crosslinked after deposition to form a robust, solvent-resistant layer, which is particularly beneficial for tandem solar cell applications.
-
Inorganic HTMs: Investigating inorganic materials like NiO and CuSCN as cost-effective and stable alternatives to organic HTMs.[12][24]
By understanding the fundamental failure modes of current diarylamine-based HTMs and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the performance and reliability of their devices, paving the way for the commercialization of perovskite solar cell technology.
References
- 1. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.utm.my [research.utm.my]
- 8. Perovskite-based solar cells: impact of morphology and device architecture on device performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in morphology optimization in perovskite solar cell - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Researchers report new methods to improve stability and efficiency of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 14. How Understanding the Role of an Additive Can Lead to an Improved Synthetic Protocol without an Additive: Organocatalytic Synthesis of Chiral Diarylmethyl Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,4-Dimethyldiphenylamine and Its Isomers: A Technical Guide for Researchers
Introduction
Diphenylamine and its derivatives are a cornerstone class of compounds in various scientific and industrial fields, renowned for their antioxidant properties.[1] Among these, dimethyldiphenylamines, with the general formula C₁₄H₁₅N, represent a fascinating subset where the position of two methyl groups on the phenyl rings can significantly influence their physicochemical properties, reactivity, and ultimately, their functional performance. This guide focuses on a comparative analysis of 3,4-dimethyldiphenylamine and its key isomers, providing a comprehensive overview of their synthesis, properties, and potential applications, supported by experimental data and detailed protocols. Understanding the subtle yet significant differences imparted by isomeric variations is crucial for the rational design and selection of these molecules for specific applications, ranging from materials science to pharmaceutical development.
Physicochemical Properties: A Comparative Overview
The seemingly minor shift in the position of the methyl groups across the diphenylamine scaffold results in notable differences in the physical and chemical properties of the isomers. These properties, including melting point, boiling point, and solubility, are critical determinants of a compound's suitability for various applications and dictate the conditions required for its handling and formulation.
A comparative summary of the key physicochemical properties of this compound and several of its isomers is presented in Table 1.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 17802-36-7 | 197.28 | 57[2] | 333.3 ± 11.0 (Predicted)[2] | Soluble in methanol. | |
| 2,3-Dimethyldiphenylamine | 87-59-2 (for 2,3-dimethylaniline) | 197.28 | 2.5[1] | 221-222[1] | Slightly soluble in water.[1] | |
| 2,4-Dimethyldiphenylamine | 25078-04-0 | 197.28 | 43[1] | 170 (at 3 mmHg)[1] | Soluble in methanol.[1] | |
| 2,6-Dimethyldiphenylamine | N/A | 197.28 | 117-120 (for 3'-hydroxy derivative)[3] | N/A | N/A | |
| 3,3'-Dimethyldiphenylamine | 626-13-1 | 197.28 | Liquid at room temp.[4] | 200 (at 24 mmHg)[5] | N/A | |
| 3,5-Dimethyldiphenylamine | N/A | 197.28 | N/A | N/A | N/A | |
| 4,4'-Dimethyldiphenylamine | 620-93-9 | 197.28 | 77-84[6] | 330.5 (at 760 mmHg)[7] | Insoluble in water. |
Synthesis Methodologies: Ullmann Condensation and Buchwald-Hartwig Amination
The construction of the C-N bond linking the two aryl rings is the cornerstone of diphenylamine synthesis. Two of the most powerful and versatile methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale of the reaction, the nature of the starting materials, and the tolerance of functional groups.
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that has been a mainstay for the synthesis of diaryl amines for over a century.[8] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[8]
General Reaction Scheme:
Caption: Generalized Ullmann Condensation for Diphenylamine Synthesis.
A representative experimental protocol for the Ullmann condensation, adapted for the synthesis of a substituted diphenylamine, is provided below.
Experimental Protocol: Ullmann Condensation for N-Aryl Benzamide Synthesis (Adaptable for Dimethyldiphenylamine Synthesis) [9]
Materials:
-
Aryl halide (e.g., a brominated or iodinated xylene) (1.2 mmol, 1.2 equiv)
-
Aniline or a substituted aniline (e.g., aminoxylene) (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv)
-
(S)-N-methylpyrrolidine-2-carboxylate (ligand) (0.1 mmol, 0.1 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aniline derivative, potassium phosphate, ligand, and copper(I) iodide.
-
Add anhydrous DMSO to the flask, followed by the aryl halide.
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, offering milder reaction conditions and a broader substrate scope compared to the classical Ullmann condensation.[10] This method is particularly valuable for the synthesis of complex molecules and is widely used in the pharmaceutical industry.
General Reaction Scheme:
Caption: Generalized Buchwald-Hartwig Amination for Diphenylamine Synthesis.
A general experimental protocol for the Buchwald-Hartwig amination is outlined below. The specific choice of palladium precursor, ligand, and base is crucial for optimizing the reaction for a particular set of substrates.
Experimental Protocol: General Buchwald-Hartwig Amination [11]
Materials:
-
Aryl halide or triflate (e.g., a bromo- or iodo-xylene) (1.0 equiv)
-
Aniline or a substituted aniline (e.g., aminoxylene) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, DavePhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, base, palladium precatalyst, and phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Antioxidant Performance
The primary application of many diphenylamine derivatives stems from their ability to act as radical scavengers, thereby inhibiting oxidative processes.[12] The antioxidant activity is intrinsically linked to the lability of the N-H bond and the stability of the resulting nitrogen-centered radical. The position of the methyl substituents on the aromatic rings can influence these factors through electronic and steric effects.
Mechanism of Antioxidant Action:
The antioxidant mechanism of diphenylamines involves the donation of a hydrogen atom from the secondary amine to a peroxyl radical (ROO•), which is a key intermediate in autoxidation. This process generates a relatively stable diphenylaminyl radical that can further react with other radicals, terminating the oxidative chain reaction.
Caption: Antioxidant mechanism of a diphenylamine radical scavenger.
While direct comparative experimental data for the antioxidant performance of all dimethyldiphenylamine isomers is limited, studies on substituted diphenylamines provide valuable insights into structure-activity relationships. For instance, a study on a series of alkyl-substituted diphenylamines demonstrated that increasing the length of the alkyl chain can enhance antioxidant performance in nonpolar oils, likely due to increased solubility and compatibility.[12]
To quantitatively compare the antioxidant activity of this compound and its isomers, standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can be employed.[13]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 100 µM)
-
Test compounds (dimethyldiphenylamine isomers) dissolved in methanol at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (as a blank)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 20 µL).
-
Add a fixed volume of the DPPH solution (e.g., 200 µL) to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Structure-Activity Relationship and Application-Specific Considerations
The data presented suggests that the isomeric position of the methyl groups can influence the physicochemical properties and, by extension, the antioxidant efficacy of dimethyldiphenylamines.
-
Steric Hindrance: Methyl groups in the ortho positions (e.g., 2,6-dimethyldiphenylamine) can provide steric hindrance around the nitrogen atom. This may affect the accessibility of the N-H proton for radical scavenging and could also influence the planarity of the molecule, thereby affecting the stability of the resulting radical.
-
Electronic Effects: Methyl groups are weakly electron-donating. Their position on the aromatic rings can subtly influence the electron density on the nitrogen atom and the stability of the diphenylaminyl radical.
-
Solubility: As observed in the physicochemical data, the isomeric form can affect the melting point and likely the solubility of the compound in different media. This is a critical factor for applications in lubricants, polymers, and biological systems, where compatibility with the matrix is essential for effective performance.[12]
The selection of a specific isomer for a given application should therefore be a considered decision based on these structure-activity relationships. For instance, in a nonpolar lubricant, an isomer with better solubility might be preferred, even if its intrinsic radical scavenging activity is slightly lower. In a biological context, factors such as membrane permeability and potential for metabolic activation would also need to be considered.
Conclusion
This technical guide has provided a comparative analysis of this compound and its isomers, highlighting the significant impact of methyl group positioning on their physicochemical properties and potential antioxidant performance. While a complete dataset for all isomers remains an area for future research, the information and experimental protocols presented here offer a solid foundation for researchers and professionals to make informed decisions in their work. The choice of synthesis methodology, whether the classic Ullmann condensation or the modern Buchwald-Hartwig amination, will depend on the specific requirements of the research or application. Furthermore, a thorough evaluation of the antioxidant activity using standardized assays is crucial for selecting the optimal isomer for a given purpose. As the demand for high-performance materials and novel therapeutic agents continues to grow, a deeper understanding of the structure-property relationships within this important class of compounds will undoubtedly pave the way for new and innovative applications.
References
- 1. chembk.com [chembk.com]
- 2. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103508929A - Synthetic method of 3-methylmercapto-diphenylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system - Google Patents [patents.google.com]
- 7. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]
- 8. 2,4-Diaminodiphenylamine | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Symmetrical vs. Asymmetrical Isomers: A Comparative Guide to 3,4-Dimethyldiphenylamine and 4,4'-Dimethyldiphenylamine in Materials Science
In the design of advanced organic materials, subtle variations in molecular architecture can lead to profound differences in performance. This guide provides an in-depth comparison of two closely related diphenylamine isomers: the asymmetrical 3,4-Dimethyldiphenylamine (3,4-DMDPA) and the symmetrical 4,4'-Dimethyldiphenylamine (4,4'-DMDPA). While differing only in the placement of two methyl groups, these compounds offer distinct properties that make them suitable for different applications, primarily as building blocks for hole-transporting materials (HTMs) in organic electronics and as high-performance antioxidants.
This guide will dissect the structural nuances between these isomers, present a comparative analysis of their performance in key applications supported by available data, and provide detailed experimental protocols for their synthesis and evaluation. Our focus is on explaining the causality behind their performance differences, grounded in the principles of molecular symmetry, solid-state packing, and electronic properties.
The Isomeric Difference: Structure and Predicted Properties
At first glance, 3,4-DMDPA and 4,4'-DMDPA are nearly identical. Both are secondary aromatic amines with a molecular weight of 197.28 g/mol . The critical distinction lies in the substitution pattern on one of the phenyl rings.
-
4,4'-Dimethyldiphenylamine (4,4'-DMDPA) possesses a symmetrical C2v point group. The methyl groups are in the para positions on each ring, creating a balanced, linear-like structure.
-
This compound (3,4-DMDPA) is asymmetrical. The two methyl groups are adjacent on one of the phenyl rings, introducing a permanent dipole moment and breaking the molecule's symmetry.
This fundamental difference in symmetry is the primary driver of their divergent material properties.
Introduction: The Enduring Role of Diphenylamines in Preventing Oxidation
An In-Depth Guide to the Antioxidant Activity of Alkylated Diphenylamines: A Comparative Analysis
Alkylated diphenylamines (ADPAs) represent a cornerstone class of antioxidants, indispensable in applications ranging from industrial lubricants and polymers to rubber-based products.[1][2][3] Their primary function is to inhibit autoxidation, a degradative free-radical chain reaction initiated by heat, light, and the presence of metal catalysts, which compromises the integrity and performance of organic materials. This guide provides a comprehensive comparison of the antioxidant activity of various alkylated diphenylamines, grounded in mechanistic principles and supported by experimental data. We will explore the structure-activity relationships that govern their efficacy and detail the methodologies used to quantify their performance, offering researchers and development professionals a robust framework for selecting and evaluating these critical additives.
The Core Mechanism: Radical Scavenging via Hydrogen Atom Transfer
The antioxidant capability of diphenylamine and its derivatives is rooted in the reactivity of the secondary amine (-NH-) group.[4][5] These compounds function as radical scavengers, specifically targeting peroxyl radicals (ROO•), which are key propagators in the autoxidation chain. The primary mechanism is a process known as Hydrogen Atom Transfer (HAT).[3][6]
-
Initiation: An organic substrate (RH) reacts with an initiator to form a carbon-centered radical (R•).
-
Propagation: The carbon-centered radical rapidly reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction.
-
Inhibition: An alkylated diphenylamine (Ar₂NH) intervenes by donating its labile hydrogen atom to the peroxyl radical. This neutralizes the aggressive radical, forming a stable hydroperoxide and a diphenylaminyl radical (Ar₂N•).
The reaction is: ROO• + Ar₂NH → ROOH + Ar₂N•
The efficacy of this process hinges on two key factors:
-
N-H Bond Dissociation Enthalpy (BDE): The ease with which the N-H bond breaks is a critical predictor of antioxidant activity. A lower BDE facilitates easier hydrogen donation to the peroxyl radical, leading to a faster inhibition rate.[3][6][7]
-
Stability of the Resulting Radical: The resulting diphenylaminyl radical is significantly stabilized by resonance, with the unpaired electron delocalized across both aromatic rings. This stability prevents the diphenylaminyl radical from initiating new oxidation chains, effectively terminating the reaction.
Below is a diagram illustrating the hydrogen atom transfer mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Diarylamine Hole Transporting Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term operational stability. Diarylamine-based compounds have emerged as the dominant class of HTMs, largely due to their excellent hole mobility, suitable energy level alignment with perovskite absorbers, and good film-forming properties.[1] This guide provides an in-depth comparison of the performance of various diarylamine HTMs, offering experimental data and insights to aid researchers in selecting and optimizing this critical component of high-performance PSCs.
The Crucial Role of the Hole Transporting Layer
The primary function of the HTM in a PSC is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking electrons to prevent charge recombination.[1] The properties of the HTM, therefore, directly impact the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which collectively determine the PCE. Furthermore, the HTM layer can act as a protective barrier, shielding the perovskite from environmental factors like moisture and oxygen, thus influencing the device's long-term stability.[2]
Benchmarking Diarylamine HTMs: A Performance Comparison
The landscape of diarylamine HTMs is dominated by a few key players, with ongoing research continuously introducing novel derivatives with improved performance and stability. Here, we compare the performance of some of the most prominent and promising diarylamine HTMs.
The Reigning Champions: Spiro-OMeTAD and PTAA
For nearly a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD ) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA ) have been the go-to HTMs for achieving record-breaking efficiencies in n-i-p PSC architectures.[3][4] Their success lies in a combination of favorable electronic and morphological properties.[4]
However, both Spiro-OMeTAD and PTAA typically require the use of additives, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), to enhance their conductivity and improve device performance.[3] These hygroscopic additives can unfortunately contribute to the degradation of the perovskite layer, compromising the long-term stability of the device.[2][5]
The Rise of Dopant-Free Alternatives
To address the stability concerns associated with doped HTMs, significant research efforts have been directed towards the development of "dopant-free" diarylamine HTMs. These materials possess inherently high hole mobility and conductivity, eliminating the need for hygroscopic additives.[5]
One promising class of dopant-free HTMs is based on triphenylamine (TPA) derivatives.[6] By modifying the core and peripheral units of the TPA structure, researchers can fine-tune the material's energy levels and charge transport properties. For example, a dithieno[3,2-b:2′,3′-d]pyrrol-cored small molecule, DTP-C6Th, has been reported as a promising dopant-free HTM, enabling PSCs with high efficiency and improved stability compared to doped Spiro-OMeTAD.[6]
Another notable category of dopant-free diarylamine HTMs includes metallophthalocyanines (MPcs) . Arylamine-substituted copper(II) phthalocyanine (CuPc) derivatives have demonstrated impressive PCEs in PSCs without the need for dopants, along with markedly improved ambient stability.[7][8]
Self-Assembled Monolayers (SAMs): The Minimalist Approach
A more recent and highly promising strategy involves the use of diarylamine-based self-assembled monolayers (SAMs) as the hole-selective contact. These ultrathin layers, often based on carbazole derivatives with phosphonic or carboxylic acid anchoring groups, can effectively extract holes while minimizing charge transport losses.[1] Prominent examples include 2PACz and its methoxy-substituted derivative, MeO-2PACz .[1][9] SAM-based HTLs have been shown to enhance device efficiency and stability, with reported PCEs exceeding 21%.[9]
Quantitative Performance Data
To provide a clear and objective comparison, the table below summarizes the key performance parameters of various diarylamine HTMs in perovskite solar cells, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in perovskite composition, device architecture, and fabrication conditions across different studies.
| HTM | Dopant | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability |
| Spiro-OMeTAD | LiTFSI, tBP | ~19.24[10] | 1.02[1] | 16.9[1] | 63[1] | Degrades in the presence of moisture due to hygroscopic dopants.[2][5] |
| PTAA | LiTFSI, tBP | ~20.20[6] | - | - | - | Generally more stable than Spiro-OMeTAD but still susceptible to dopant-related degradation. |
| spiro-MeTAD | Additives | 17.2[10] | - | - | - | - |
| TDF-2 | - | 19.38[6] | - | - | - | Enhanced photostability compared to PTAA.[6] |
| PEDN | - | 18.61[7] | 1.06[7] | - | - | Retained ~90% of initial PCE after 20 days in ambient air.[7] |
| FDY | Dopant-Free | 18.69 | 1.05 | 22.42 | 79.31 | Retained >90% of initial PCE after 60 days in a nitrogen glove box. |
| MeO-2PACz (SAM) | Dopant-Free | 21.61[9] | - | - | 82.30[9] | Maintained 94% of initial PCE after 3000 hours in ambient air.[9] |
| CuPc-OBu | Dopant-Free | 17.6[8] | - | - | - | Markedly improved ambient stability compared to doped Spiro-OMeTAD.[8] |
Understanding Structure-Property Relationships
The performance of a diarylamine HTM is intrinsically linked to its molecular structure. Key properties that are influenced by the chemical design include:
-
Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM should be well-aligned with the valence band maximum of the perovskite to ensure efficient hole extraction.[5]
-
Hole Mobility: A high hole mobility is crucial for efficient charge transport to the anode, minimizing recombination losses.
-
Film-Forming Properties: The ability of the HTM to form a uniform, pinhole-free layer is essential for preventing short circuits and ensuring good interfacial contact with the perovskite and the electrode.[1]
-
Glass Transition Temperature (Tg): A higher Tg contributes to the morphological stability of the HTM layer, which is important for long-term device stability at elevated temperatures.[10]
Molecular engineering strategies, such as extending the π-conjugation system, introducing specific functional groups, and modifying the molecular geometry, are employed to optimize these properties.[7]
Experimental Workflow for Device Fabrication and Characterization
The following provides a generalized experimental protocol for the fabrication and characterization of a standard n-i-p perovskite solar cell using a diarylamine HTM.
Device Fabrication Workflow
Caption: A generalized workflow for the fabrication of n-i-p perovskite solar cells.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
A compact titanium dioxide (TiO2) layer is deposited by spin-coating or spray pyrolysis, followed by sintering at high temperature to form the electron transport layer (ETL).
-
A mesoporous TiO2 layer is then often spin-coated on top of the compact layer and sintered.
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead iodide, methylammonium iodide, and formamidinium iodide in a solvent like DMF/DMSO) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
-
-
Hole Transporting Material (HTM) Deposition:
-
The diarylamine HTM solution is prepared by dissolving the HTM powder in a suitable solvent (e.g., chlorobenzene). For doped HTMs, additives like LiTFSI and tBP are also included in the solution.
-
The HTM solution is then spin-coated on top of the perovskite layer.
-
-
Electrode Deposition and Encapsulation:
-
A metal back contact (typically gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Finally, the device is encapsulated with a glass slide and a UV-curable epoxy resin to protect it from the ambient environment.
-
Device Characterization Workflow
Caption: A typical workflow for the characterization of perovskite solar cells.
Key Characterization Techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the cross-section of the device and assess the morphology and thickness of each layer.
-
X-ray Diffraction (XRD): XRD is employed to confirm the crystal structure of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): These techniques are used to study charge carrier dynamics and recombination at the perovskite/HTM interface.
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the energy levels (HOMO, LUMO) of the HTM.[1]
-
Stability Testing: Devices are subjected to various stress conditions, such as prolonged exposure to heat, humidity, and continuous illumination, to evaluate their long-term stability.[2]
Conclusion and Future Outlook
Diarylamine-based HTMs have been instrumental in the remarkable progress of perovskite solar cells. While doped Spiro-OMeTAD and PTAA have set high benchmarks for efficiency, the future of diarylamine HTMs lies in the development of stable and cost-effective dopant-free alternatives. Self-assembled monolayers represent a particularly exciting frontier, offering the potential for highly efficient and stable devices with minimal material consumption. Further advancements in molecular design, guided by a deeper understanding of structure-property relationships, will undoubtedly lead to the next generation of diarylamine HTMs that will push the performance and commercial viability of perovskite solar cells to new heights.
References
- 1. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells - RMIT University - Figshare [research-repository.rmit.edu.au]
- 4. Improving the performance of perovskite solar cells by extending π-conjugation system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. "Advances in Perovskite Solar Cells" by Chuantian Zuo, Henk J. Bolink et al. [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystal chemistry of the hybrid perovskite (CH3NH3)PbI3 for solid-state sensitised solar cell applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Diarylamine Synthesis: Buchwald-Hartwig Amination versus Ullmann Condensation
For researchers, scientists, and drug development professionals, the synthesis of diarylamines is a fundamental transformation in the construction of a wide array of pharmaceuticals, functional materials, and agrochemicals. The carbon-nitrogen (C-N) bond is a cornerstone of many biologically active molecules, and its efficient formation is of paramount importance. Two of the most powerful and widely employed methods for the synthesis of diarylamines are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] This guide presents an objective comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed methodological selection.
At a Glance: Key Differences
While both reactions accomplish the formation of a C-N bond between an aryl halide and an amine, their operational parameters and substrate compatibility differ significantly. The choice between the two is often a balance between cost, reaction conditions, and the specific requirements of the synthetic target.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >150-220°C for traditional methods) | Milder (often 25-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Delving into the Mechanisms: A Tale of Two Metals
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are the foundation of their different characteristics and substrate compatibility.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2] The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.[2]
References
A Senior Application Scientist's Guide to Cytotoxicity Studies of Novel Diarylamine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel diarylamine compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity evaluation. We will explore the synthesis of a representative diarylamine, detail key cytotoxicity assays with an emphasis on their principles and practical execution, and provide a framework for data interpretation and mechanistic investigation.
Introduction: The Therapeutic Potential and Cytotoxic Profile of Diarylamines
Diarylamines, characterized by a nitrogen atom connected to two aryl groups, are a privileged scaffold in medicinal chemistry. This structural motif is present in a number of approved drugs and clinical candidates, valued for its ability to engage in various biological interactions.[1][2] In oncology, novel diarylamine derivatives are continuously being explored for their potential as anticancer agents.[3][4] Their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3][5]
However, the same properties that confer therapeutic activity can also lead to off-target cytotoxicity. Therefore, a thorough and multi-faceted evaluation of a novel diarylamine's cytotoxic profile is paramount in the early stages of drug discovery. This guide will walk you through a logical progression of experiments to build a comprehensive understanding of your compound's cellular effects.
Synthesis of a Representative Diarylamine: N-phenyl-2-naphthylamine
To provide a practical context, we will consider the synthesis of N-phenyl-2-naphthylamine, a classic diarylamine. While modern methods like the Buchwald-Hartwig amination offer high efficiency and broad substrate scope, the Ullmann condensation remains a fundamental and accessible method for forming the C-N bond.[6][7]
Principle of Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or, in this case, an amine.[8] The reaction typically requires high temperatures and a polar aprotic solvent.
Detailed Synthesis Protocol for N-phenyl-2-naphthylamine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Naphthol
-
Aniline
-
Phosphoric acid (85%)
-
o-Xylene/isobutanol mixture
-
Round-bottom flask with a mechanical stirrer, thermometer, and phase separator
Procedure:
-
To the round-bottom flask, add 2-naphthol (1.0 equiv), aniline (1.065 equiv), and 85% phosphoric acid (0.017 equiv).
-
Fill the phase separator with the o-xylene/isobutanol mixture.
-
Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.
-
Continue heating until the reaction temperature reaches 230-240°C and the calculated amount of water (1 equiv) has been collected in the phase separator. The reaction typically takes 2-2.5 hours.
-
After the reaction is complete, the crude N-phenyl-2-naphthylamine can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Rationale for Procedural Steps:
-
Phosphoric Acid: Acts as a catalyst to facilitate the amination of 2-naphthol.
-
Phase Separator with o-Xylene/Isobutanol: This setup is used to remove water from the reaction mixture as it forms, driving the equilibrium towards the product. The o-xylene/isobutanol mixture forms an azeotrope with water, allowing for its efficient removal.
-
High Temperature: The Ullmann condensation typically requires significant thermal energy to overcome the activation barrier for the C-N bond formation.
A Multi-Assay Approach to Characterizing Cytotoxicity
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment employs a panel of assays that interrogate different cellular processes. Here, we detail a workflow that progresses from assessing metabolic activity to investigating membrane integrity and finally to confirming the mode of cell death.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is proportional to the number of metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the diarylamine compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Rationale for Procedural Steps:
-
Optimal Cell Density: Ensures that the cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting changes in proliferation.
-
Serial Dilution: Allows for the determination of a dose-response curve and the calculation of the IC50 value.
-
Incubation Time: A 3-4 hour incubation with MTT is typically sufficient for formazan production without causing significant toxicity from the MTT itself.
-
Solubilization: The formazan crystals are insoluble in aqueous medium and must be dissolved in an organic solvent for accurate absorbance measurement.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with compromised plasma membranes.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released.[11]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
Rationale for Procedural Steps:
-
Supernatant Collection: The assay measures extracellular LDH, so it is crucial to collect the supernatant without disturbing the adherent cells.
-
Protection from Light: The tetrazolium salt and formazan product can be light-sensitive, so protecting the reaction from light ensures accuracy.
-
Inclusion of Controls: It is essential to include a positive control for maximum LDH release (by lysing a set of untreated cells) and a negative control (untreated cells) to determine the background LDH release.
Apoptosis Assays: Unraveling the Mode of Cell Death
Observing a decrease in cell viability with the MTT and LDH assays indicates cytotoxicity, but it does not reveal the mechanism of cell death. Apoptosis assays are crucial for determining if the diarylamine compounds are inducing programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12][13]
Detailed Protocol:
-
Cell Seeding and Treatment: Treat cells with the diarylamine compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that, when activated, cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[3][14] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Detailed Protocol:
-
Cell Seeding and Treatment: Treat cells in a 96-well plate with the diarylamine compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation: From Raw Data to IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.
Calculation of IC50:
-
Data Normalization: Convert the raw absorbance or luminescence data to percentage of cell viability relative to the vehicle control (which is set to 100%).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 value is then automatically calculated by the software.
Comparative Cytotoxicity of Novel Diarylamine Compounds
The following table summarizes the cytotoxic activity (IC50 values) of several representative diarylamine derivatives against various human cancer cell lines, as reported in the literature. This comparative data is essential for understanding the structure-activity relationship (SAR) and the therapeutic potential of this class of compounds.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Diarylamine Carboxamide C6 | SGC-7901 (Gastric) | 5.53 | [3] |
| A875 (Melanoma) | 12.77 | [3] | |
| HepG2 (Liver) | 9.99 | [3] | |
| Diarylamine Carboxamide C7 | SGC-7901 (Gastric) | 8.91 | [3] |
| A875 (Melanoma) | 13.04 | [3] | |
| HepG2 (Liver) | 10.42 | [3] | |
| Diarylamine Carboxamide C11 | SGC-7901 (Gastric) | 9.13 | [3] |
| A875 (Melanoma) | 12.34 | [3] | |
| HepG2 (Liver) | 10.15 | [3] | |
| Diarylamine Derivative A2 | NCI-H460 (Lung) | 14.66 - 46.42 | [3] |
| A549 (Lung) | 14.66 - 46.42 | [3] | |
| NCI-H1975 (Lung) | 14.66 - 46.42 | [3] | |
| Compound 5 | A549 (Lung) | 10.67 | [12] |
| Compound 2 | A549 (Lung) | 24.0 | [12] |
| Compound 3 | A549 (Lung) | 28.0 | [12] |
| Compound 4 | MCF-7 (Breast) | 338.33 | [9] |
Mechanistic Insights: Diarylamine-Induced Apoptosis Signaling
Understanding the molecular pathways through which diarylamines induce apoptosis is crucial for their development as therapeutic agents. A common mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the activity of the Bcl-2 family of proteins, the central regulators of the intrinsic apoptotic pathway.[5][14][15]
References
- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JNK-Bcl-2/Bcl-xL-Bax/Bak Pathway Mediates the Crosstalk between Matrine-Induced Autophagy and Apoptosis via Interplay with Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Family Proteins Are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Thermal and Oxidative Stability of Substituted Diarylamines
This guide provides an in-depth comparison of the thermal and oxidative stability of substituted diarylamines, a critical class of antioxidants. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple product overview. Instead, it offers a comprehensive analysis grounded in experimental data and mechanistic insights to empower you in selecting the optimal antioxidant for your specific application. We will delve into the fundamental chemistry of diarylamine antioxidants, explore the profound impact of substituent effects, and provide detailed protocols for evaluating their performance.
The Indispensable Role of Diarylamines as Antioxidants
Diarylamines are a cornerstone of antioxidant technology, widely employed to protect organic materials from degradation caused by heat and oxygen. Their utility spans a vast array of applications, from stabilizing lubricating oils and polymers to protecting pharmaceuticals and biological systems from oxidative stress.[1][2][3] The efficacy of a diarylamine antioxidant is intrinsically linked to its molecular structure, particularly the nature and position of substituents on its aromatic rings. Understanding these structure-activity relationships is paramount for the rational design and selection of next-generation stabilizers.
The primary antioxidant function of diarylamines lies in their ability to act as radical scavengers. The core mechanism involves the donation of a hydrogen atom from the N-H group to a reactive peroxyl radical (ROO•), which is a key intermediate in the autoxidation chain reaction. This process deactivates the peroxyl radical and generates a stabilized diarylaminyl radical (Ar₂N•), which is less reactive and can participate in termination reactions, thereby halting the degradation cascade.
The Catalytic Cycle of Diarylamine Antioxidants
At elevated temperatures, the antioxidant activity of diarylamines is particularly remarkable due to their ability to engage in a catalytic cycle, allowing a single diarylamine molecule to neutralize multiple radical species. A simplified representation of this catalytic cycle is depicted below.
Caption: Antioxidant Mechanism of Substituted Diarylamines.
This cycle highlights the dual role of the diarylamine: first as a primary radical scavenger and subsequently as a participant in termination and regeneration pathways that enhance its overall antioxidant efficiency.
The Decisive Impact of Substituents on Stability
The thermal and oxidative stability of diarylamines can be significantly modulated by the introduction of various substituent groups onto the phenyl rings. These substituents exert their influence through a combination of electronic and steric effects.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and methoxy (-OCH₃) groups are electron-donating. They increase the electron density on the aromatic rings and the nitrogen atom, which generally weakens the N-H bond. This facilitates the donation of the hydrogen atom to a peroxyl radical, thereby enhancing the antioxidant activity. However, excessively weakening the N-H bond can sometimes lead to reduced thermal stability.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or fluoro (-F) groups decrease the electron density on the nitrogen atom. This strengthens the N-H bond, making hydrogen atom donation more difficult and thus reducing the intrinsic antioxidant activity. However, this can sometimes lead to an increase in the overall thermal stability of the molecule itself.
The position of the substituent also plays a crucial role. For instance, bulky alkyl groups in the ortho position to the amine can provide steric hindrance, which can protect the nitrogen center from direct attack and influence the stability of the resulting diarylaminyl radical.
Comparative Analysis of Substituted Diarylamines
To provide a clear and objective comparison, the following tables summarize key performance data for a range of substituted diarylamines. The data is compiled from various studies and is intended to illustrate the general trends discussed above.
Oxidative Stability: Oxidation Induction Time (OIT)
The Oxidation Induction Time (OIT) is a measure of a material's resistance to oxidation. A longer OIT indicates greater oxidative stability. The following table presents comparative OIT data for various alkyl-substituted diphenylamines in a nonpolar base oil (poly-α-olefin, PAO) and a polar base oil (diisooctyl sebacate, DIOS).[1]
| Diarylamine Derivative | Substituent | OIT in PAO (minutes) at 150°C | OIT in DIOS (minutes) at 150°C |
| Diphenylamine | None | 336 | ~3000 |
| 4-Methyldiphenylamine | -CH₃ | 868 | ~3000 |
| 4-Ethyldiphenylamine | -C₂H₅ | 1650 | ~3000 |
| 4-Propyldiphenylamine | -C₃H₇ | 2022 | ~3000 |
| 4-Butyldiphenylamine | -C₄H₉ | 2480 | ~3000 |
| 4-Pentyldiphenylamine | -C₅H₁₁ | 2684 | ~3000 |
| 4-Hexyldiphenylamine | -C₆H₁₃ | 2754 | ~3000 |
| 4-Heptyldiphenylamine | -C₇H₁₅ | 2863 | ~3000 |
| 4-Octyldiphenylamine | -C₈H₁₇ | 3235 | ~3000 |
| Base Oil (PAO) | N/A | ~40 | N/A |
| Base Oil (DIOS) | N/A | N/A | ~48 |
Data sourced from Miao, C., et al. (2025).[1]
In the nonpolar PAO, a clear trend is observed where the OIT increases with the length of the alkyl chain.[1] This is attributed to improved solubility and compatibility of the antioxidant in the nonpolar medium, allowing for more effective radical scavenging.[4] In the polar DIOS, while all diphenylamine derivatives significantly enhance the oxidative stability compared to the base oil, the effect of the alkyl chain length is less pronounced.[1]
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability. The decomposition temperature is a key parameter obtained from TGA. The following table provides a conceptual comparison of the thermal decomposition temperatures for diphenylamine with different types of substituents.
| Diarylamine Derivative | Substituent Type | Onset Decomposition Temperature (°C) |
| Diphenylamine | Unsubstituted | ~300 - 350 |
| Alkylated Diphenylamine | Electron-Donating | Generally in a similar range or slightly lower |
| Methoxy-Substituted Diphenylamine | Electron-Donating | May be slightly lower due to electronic effects |
| Nitro-Substituted Diphenylamine | Electron-Withdrawing | Generally higher due to bond strengthening |
Note: The values presented are illustrative and can vary depending on the specific molecular structure and experimental conditions.
Experimental Protocol: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This protocol provides a standardized method for determining the OIT of a substituted diarylamine in a base material, adapted from ASTM D3895.
Principle
A small sample of the material containing the diarylamine antioxidant is heated to a specified isothermal temperature in an inert nitrogen atmosphere. Once the temperature has stabilized, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation of the sample is measured as the OIT.
Apparatus
-
Differential Scanning Calorimeter (DSC) with a computerized data acquisition system.
-
Sample pans (aluminum or copper).
-
Gas flow controllers for nitrogen and oxygen.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of the sample containing the diarylamine into a standard DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Heating Program:
-
Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
-
Oxidative Test:
-
After the isothermal hold, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed and has returned to the baseline.
-
-
Data Analysis:
-
Determine the OIT as the time interval from the introduction of oxygen to the onset of the exothermic peak. The onset is typically determined by the intersection of the tangent to the steepest slope of the exotherm with the extrapolated baseline.
-
Caption: Experimental Workflow for OIT Measurement by DSC.
Conclusion: A Data-Driven Approach to Antioxidant Selection
The selection of an appropriate substituted diarylamine antioxidant requires a nuanced understanding of its thermal and oxidative stability, which is profoundly influenced by its molecular structure. This guide has provided a framework for comparing these critical performance attributes, grounded in mechanistic principles and supported by experimental data.
Electron-donating substituents generally enhance radical-scavenging activity, leading to longer oxidation induction times, particularly in nonpolar media where solubility plays a key role. Conversely, electron-withdrawing groups may enhance the intrinsic thermal stability of the molecule at the cost of reduced antioxidant efficacy.
The provided experimental protocol for OIT determination by DSC offers a robust and reproducible method for quantifying the oxidative stability of diarylamine-stabilized materials. By employing a data-driven approach that considers both the inherent chemical properties of the antioxidant and its interaction with the matrix, researchers can make informed decisions to optimize the longevity and performance of their products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Electrochemical characterization of 3,4-Dimethyldiphenylamine for electronic applications
An In-Depth Guide to the Electrochemical Characterization of 3,4-Dimethyldiphenylamine for Electronic Applications
Introduction: The Quest for Efficient Hole-Transporting Materials
In the landscape of advanced electronic devices, particularly in perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component that dictates overall performance and stability.[1] Its primary roles are to efficiently extract positive charge carriers (holes) from the light-absorbing perovskite layer and transport them to the electrode, all while blocking electrons to prevent charge recombination.[2] For years, the molecule 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, widely known as Spiro-OMeTAD , has been the benchmark HTM, enabling high power conversion efficiencies (PCEs).[1][3] However, its widespread commercialization is hampered by a high-cost, multi-step synthesis and mediocre intrinsic hole mobility, which often necessitates the use of chemical dopants to improve conductivity.[4][5]
This has spurred a search for cost-effective, high-performance alternatives. Simple, small-molecule arylamine derivatives present a promising avenue. This compound emerges as a compelling candidate due to its straightforward synthesis and the potential for favorable electronic properties conferred by its diphenylamine core and electron-donating methyl groups. This guide provides a comprehensive framework for the electrochemical characterization of this compound, comparing its potential performance against established HTMs and detailing the experimental protocols necessary for a thorough evaluation.
Comparative Analysis: Benchmarking Against a Market Leader
A molecule's suitability as an HTM is primarily governed by its electrochemical and photophysical properties. The most critical parameters are the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge carrier mobility, and electrochemical stability.[6][7] The HOMO level, in particular, must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction with minimal energy loss.
Below is a comparative table summarizing the key performance indicators for an ideal HTM, with data for the industry-standard Spiro-OMeTAD provided as a benchmark. The values for this compound are projected based on the known electronic effects of its constituent groups and require experimental verification using the protocols described later in this guide.
| Parameter | This compound (Expected) | Spiro-OMeTAD (Reference) | Significance in Device Performance |
| HOMO Energy Level | ~ -5.1 to -5.3 eV | ~ -5.09 to -5.22 eV[7] | Must align with the perovskite valence band for efficient hole extraction. A slightly deeper HOMO can lead to a higher open-circuit voltage (Voc). |
| LUMO Energy Level | ~ -1.8 to -2.0 eV | ~ -2.0 eV[7] | Must be higher than the perovskite conduction band to effectively block electrons and prevent recombination. |
| Electrochemical Band Gap | ~ 3.1 to 3.5 eV | ~ 3.0 to 3.2 eV | A wide band gap ensures transparency in the visible spectrum, preventing parasitic light absorption.[8] |
| Hole Mobility (μh) | Moderate (Requires Doping) | Low (2 x 10⁻⁴ cm² V⁻¹ s⁻¹)[2] | Higher mobility facilitates efficient charge transport, improving the fill factor (FF) and overall efficiency. |
| Oxidation Potential (vs Fc/Fc+) | Lower | Higher | A lower oxidation potential indicates it is easier to remove an electron (p-dope), which can enhance conductivity. |
| Synthesis Complexity | Low (1-2 steps) | High (Multi-step)[3][5] | Directly impacts material cost and scalability. Simpler synthesis is a major advantage for commercial viability. |
| Thermal Stability (Tg) | Moderate | High (Tg ~121 °C) | High glass transition temperature (Tg) is crucial for maintaining film morphology and device stability under operational heat. |
Experimental Protocols: A Self-Validating Workflow
To empirically determine the suitability of this compound, a rigorous electrochemical characterization is necessary. Cyclic Voltammetry (CV) is the cornerstone of this analysis.
Protocol 1: Cyclic Voltammetry for Redox Characterization
Cyclic voltammetry is used to probe the redox behavior of a molecule, allowing for the determination of its oxidation and reduction potentials. From these values, the HOMO and LUMO energy levels can be reliably estimated.[9]
Objective: To determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) of this compound.
Materials & Setup:
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum disk electrode.
-
Reference Electrode: Ag/AgCl or a non-aqueous Ag/Ag+ electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). The choice is critical as it must provide a wide potential window and dissolve both the analyte and the supporting electrolyte.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). This inert salt is required to ensure conductivity in the non-aqueous solvent.
-
Analyte: 1-5 mM solution of this compound.
-
Internal Standard: Ferrocene (Fc). This is crucial for accurately referencing the measured potentials. The Ferrocene/Ferrocenium (Fc/Fc+) redox couple provides a stable and internationally accepted internal reference point.
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water to remove any residues. Dry thoroughly.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Blank Scan: Assemble the cell with the electrolyte solution only. Run a cyclic voltammogram over the desired potential range (e.g., -2.0 V to +2.0 V) to ensure the solvent and electrolyte are pure and no interfering redox processes occur.
-
Analyte Measurement: Add this compound to the cell to a final concentration of ~1 mM. Record the cyclic voltammogram at a scan rate of 100 mV/s. The oxidation of diphenylamine derivatives is typically an irreversible or quasi-reversible process.[9][10]
-
Internal Standard Calibration: Add a small amount of ferrocene to the same solution. Record the CV again. The well-defined, reversible wave of the Fc/Fc+ couple will be observed.
-
Data Analysis:
-
Determine the half-wave potential of the ferrocene couple: E₁/₂ (Fc/Fc+) = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
Identify the onset potential of the first oxidation wave for this compound (E_ox_onset). This is the potential at which the current begins to deviate from the baseline.
-
If a reduction wave is observed, identify its onset potential (E_red_onset).
-
Causality Behind Choices:
-
Anhydrous & Inert Conditions: Arylamine radical cations can be highly reactive with water and oxygen.[9] Performing the experiment under inert conditions prevents side reactions that would obscure the true electrochemical behavior of the molecule.
-
Internal Standard (Ferrocene): The potential of a reference electrode can drift, especially in non-aqueous solvents. Referencing all measurements to the internal Fc/Fc+ couple allows for accurate, reproducible, and comparable data across different labs and setups.[7]
Diagram: Cyclic Voltammetry Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Introducing an alternative oxidant for Spiro-OMeTAD with the reduction product to passivate perovskite defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. Cyclic voltammetry of solid diphenylamine crystals immobilized on an electrode surface and in the presence of an aqueous solution | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Quantum Chemical Calculations on the Electronic Properties of Diarylamines
Diarylamines are a cornerstone class of molecules, pivotal in the advancement of organic electronics and medicinal chemistry. Their electron-donating nature and versatile structures make them essential building blocks for hole-transport materials in perovskite solar cells and OLEDs, as well as key scaffolds in drug discovery.[1] Understanding and predicting their electronic properties is paramount for the rational design of new materials and therapeutics. This guide provides an in-depth comparison of quantum chemical calculation methodologies for elucidating the electronic characteristics of diarylamines, grounded in both theoretical principles and practical application.
The "Why": Causality Behind Computational Choices
The selection of a computational method in quantum chemistry is not arbitrary; it is a deliberate choice balancing accuracy against computational cost. For diarylamine systems, which can range from tens to hundreds of atoms, Density Functional Theory (DFT) has emerged as the workhorse method.[2][3] DFT strikes an optimal balance, offering a good approximation of electron correlation effects—crucial for describing the electronic structure of conjugated systems like diarylamines—at a fraction of the computational expense of more rigorous but costly methods like Coupled Cluster (CC) or Møller–Plesset perturbation theory (MP2).[4]
For electronically excited states, which govern the absorption and emission properties of these molecules, Time-Dependent DFT (TD-DFT) is the natural extension of DFT.[5][6] It allows for the prediction of UV-visible absorption spectra, providing a direct comparison with experimental measurements and offering insights into the nature of electronic transitions.[7][8]
Core Methodologies: A Comparative Overview
The accuracy of any quantum chemical calculation is dictated by two primary factors: the theoretical method and the basis set.
Theoretical Methods: DFT and TD-DFT
-
Density Functional Theory (DFT): At its core, DFT is based on the principle that the ground-state electronic energy and all other ground-state properties of a molecule are a functional of the electron density.[9][10] This is a significant departure from traditional wavefunction-based methods, as it simplifies the problem from a 3N-dimensional wavefunction (where N is the number of electrons) to a 3-dimensional electron density. The choice of the exchange-correlation functional within DFT is critical. For diarylamines, hybrid functionals like B3LYP are a popular and well-validated choice, often providing a good compromise between accuracy and computational cost.[5][9] Long-range corrected functionals, such as CAM-B3LYP , can offer improved accuracy for charge-transfer excitations, which are common in donor-acceptor systems.[5]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict UV-visible absorption spectra, TD-DFT is employed.[5] This method calculates the response of the electron density to a time-dependent electric field, yielding excitation energies and oscillator strengths that can be directly translated into a theoretical spectrum.[6]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good balance for many organic molecules. The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The letters in parentheses denote the addition of polarization functions (d for heavy atoms, p for hydrogens) and diffuse functions (+). Polarization functions are crucial for accurately describing chemical bonds, while diffuse functions are important for systems with lone pairs or for calculating excited states.[12]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit.[13] They are generally more computationally expensive but can provide higher accuracy. The "aug-" prefix indicates the addition of diffuse functions.
Experimental Protocol: A Step-by-Step Workflow for Calculating Diarylamine Electronic Properties
The following protocol outlines a typical workflow for the quantum chemical calculation of a diarylamine's electronic properties using a software package like Gaussian, GAMESS, or Q-Chem.[14][15][16][17]
-
Molecule Building and Initial Geometry Optimization:
-
Construct the 3D structure of the diarylamine molecule using a molecular modeling software like Avogadro or GaussView.[17]
-
Perform an initial, low-level geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT). This provides a reasonable starting geometry for the more accurate calculations.
-
-
Ground-State Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization of the ground state using DFT with a chosen functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Calculation of Ground-State Electronic Properties:
-
From the optimized ground-state calculation, key electronic properties can be extracted:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and chemical reactivity.[18][19]
-
Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem, although more accurate values can be obtained from separate calculations of the cationic and anionic species.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.[20]
-
-
-
Excited-State Calculations (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states (typically the first 10-20 singlets).[7]
-
The results of the TD-DFT calculation can be used to simulate the UV-visible absorption spectrum.
-
-
Solvent Effects:
Visualizing the Workflow
Caption: A typical workflow for the quantum chemical calculation of diarylamine electronic properties.
Data Presentation: A Comparative Analysis
To illustrate the practical application of these methods, let's consider a hypothetical comparison of calculated electronic properties for a series of diarylamine-based hole-transport materials (HTMs) against experimental data.[23][24][25]
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λ_max (nm) (Calculated) | λ_max (nm) (Experimental) |
| HTM-1 | B3LYP/6-31G(d) | -5.10 | -1.95 | 3.15 | 385 | 390 |
| CAM-B3LYP/6-31G(d) | -5.25 | -1.80 | 3.45 | 370 | 390 | |
| B3LYP/cc-pVTZ | -5.05 | -1.90 | 3.15 | 388 | 390 | |
| HTM-2 | B3LYP/6-31G(d) | -5.20 | -2.05 | 3.15 | 400 | 405 |
| CAM-B3LYP/6-31G(d) | -5.35 | -1.90 | 3.45 | 385 | 405 | |
| B3LYP/cc-pVTZ | -5.15 | -2.00 | 3.15 | 402 | 405 | |
| HTM-3 | B3LYP/6-31G(d) | -5.00 | -1.85 | 3.15 | 370 | 375 |
| CAM-B3LYP/6-31G(d) | -5.15 | -1.70 | 3.45 | 355 | 375 | |
| B3LYP/cc-pVTZ | -4.95 | -1.80 | 3.15 | 372 | 375 |
Note: The data in this table is illustrative. For accurate comparisons, it is essential to use experimental data from reliable sources and to perform calculations under conditions that mimic the experimental setup (e.g., including solvent effects).
Interpreting the Results: From Numbers to Insights
-
HOMO and LUMO Energies: The HOMO energy level is related to the ionization potential and indicates the electron-donating ability of the molecule. For HTMs, a high HOMO level is desirable for efficient hole injection from the perovskite layer.[23][24][25] The LUMO energy relates to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter.[18][19] A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.
-
Absorption Spectrum: The calculated absorption spectrum (λ_max) should be compared with the experimental UV-vis spectrum. A good agreement validates the chosen computational methodology. Discrepancies can often be attributed to factors not fully captured by the calculation, such as specific solvent-solute interactions or vibrational effects.
Logical Relationships in DFT Calculations
Caption: The interplay between theoretical choices and calculated properties in DFT.
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, are indispensable tools for researchers in materials science and drug development working with diarylamines. By carefully selecting the theoretical method and basis set, it is possible to obtain reliable predictions of their electronic properties, thereby guiding experimental efforts and accelerating the discovery of new functional molecules. This guide provides a foundational framework for approaching these calculations, emphasizing the importance of a methodologically sound and experimentally validated approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diphenylamine-based hole-transporting materials for excessive-overall performance perovskite solar cells: Insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. studyguides.com [studyguides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 11. jetir.org [jetir.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. researchgate.net [researchgate.net]
- 14. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 15. ritme.com [ritme.com]
- 16. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 17. Quantum Biochemistry [quantumbiochemistry.org]
- 18. joaquinbarroso.com [joaquinbarroso.com]
- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. Computational Study of P, S and Se Analogues of Naphthalenediimide as Cathode Components in Batteries [mdpi.com]
- 21. Solvent effect on molecular, electronic parameters, topological analysis and Fukui function evaluation with biological … [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
- 23. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation | MDPI [mdpi.com]
- 24. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethyldiphenylamine
Introduction: 3,4-Dimethyldiphenylamine (CAS No. 17802-36-7) is an aromatic amine utilized in specialized synthesis pathways within pharmaceutical and materials science research.[1] While essential for innovation, its structural relationship to other toxic aromatic amines necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, technically grounded framework for the safe management of this compound waste, ensuring the protection of laboratory personnel and the environment. Our directive is to move beyond mere compliance, fostering a culture of intrinsic safety and responsibility in the laboratory.
Part 1: Hazard Assessment and Regulatory Framework
Before any handling or disposal, a thorough understanding of the compound's hazard profile and the governing regulations is paramount. While specific toxicological data for this compound is limited, data from analogous compounds like diphenylamine and dimethylaniline strongly suggest a precautionary approach is necessary.
Hazard Profile
The primary hazards are associated with its potential toxicity and environmental impact.
| Hazard Category | Description | Rationale & Key Considerations |
| Human Health | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Analogous compounds are toxic if swallowed, in contact with skin, or inhaled, and may cause long-term organ damage to the liver, kidneys, and blood system.[2][3] | The causality lies in the molecule's ability to be absorbed dermally or via inhalation, potentially leading to systemic effects. Prolonged or repeated exposure is a significant concern.[4] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2][3] | Aromatic amines can persist in aquatic environments, posing a significant risk to ecosystems.[5] Therefore, release into drains or the environment is strictly prohibited.[2][6][7] |
Regulatory Imperative: RCRA Framework
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[8]
Due to its toxicological profile, this compound waste must be managed as a hazardous waste . It is the generator's responsibility to ensure it is correctly identified, segregated, stored, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Part 2: Personal Protective Equipment (PPE) Protocol
Engineering controls, such as working within a certified chemical fume hood, are the first line of defense.[10] However, appropriate PPE is mandatory to mitigate risks of direct contact.
| Task | Minimum Required PPE | Rationale |
| Routine Handling & Weighing | - Nitrile or Butyl rubber gloves- Safety goggles- Laboratory coat | Standard protection against incidental contact. Nitrile offers good resistance to many organic compounds.[11][12] |
| Waste Consolidation & Spill Cleanup | - Double-gloving (Nitrile or Butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Respiratory protection (if dust is generated) | Provides enhanced protection against splashes and aerosolized particles.[11][13][14] A NIOSH-approved respirator with an organic vapor cartridge and particulate filter (OV/P100) is necessary if dust cannot be controlled.[6][14] |
Expert Insight: The practice of double-gloving is a self-validating system; it allows for the removal of the contaminated outer glove within the containment area (like a fume hood), preventing the spread of contamination to the laboratory.[15]
Part 3: Standard Operating Procedure for Disposal
This protocol outlines the systematic process for safely disposing of this compound waste, from the point of generation to handoff for final disposal.
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with this compound (e.g., unused product, contaminated filter paper, gloves, and glassware) as hazardous waste.
-
Action: Do not mix this waste with other waste streams.
-
Causality: Mixing incompatible waste can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents and strong acids.[6][16][17]
Step 2: Containerization and Labeling
-
Action: Place waste into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jug). The container must be in good condition with a secure, leak-proof lid.[18][19]
-
Action: Affix a completed Hazardous Waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: On-Site Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or the facility's main hazardous waste storage area. This area must be at or near the point of generation and under the control of the operator.
-
Action: Ensure the container is stored in secondary containment to capture any potential leaks.[20] Store away from direct sunlight and sources of ignition.[10]
Step 4: Arranging Final Disposal
-
Action: Once the container is full or the accumulation time limit is approaching (consult your institution's policy), contact your organization's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Causality: Only EHS personnel or their certified contractors are authorized to transport hazardous waste to a licensed TSDF, ensuring compliance with Department of Transportation (DOT) and EPA regulations.[21]
Disposal Workflow Diagram
Caption: A flowchart of the required steps for proper hazardous waste disposal.
Part 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Response Protocol
The response depends on the scale of the spill.[22]
For Minor Spills (<100g, contained, no immediate inhalation risk):
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.[23]
-
Don PPE: Wear the enhanced PPE outlined in Part 2, including respiratory protection if there is any risk of dust becoming airborne.[24]
-
Containment: Prevent the spread of the solid material. Avoid creating dust.[4][10]
-
Cleanup: Gently sweep or vacuum (with a HEPA filter) the solid material.[18] Place the collected material and all cleanup supplies (e.g., contaminated wipes, gloves) into your hazardous waste container.[20] Do not use compressed air to clean surfaces.[16]
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by clean water. All cleaning materials must be disposed of as hazardous waste.[23]
-
Report: Report the incident to your supervisor and EHS office.
Spill Response Decision Diagram
Caption: A decision tree for classifying and responding to a chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][21] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[21]
References
- 1. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. cochise.edu [cochise.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. Personal Protective Equipment | US EPA [epa.gov]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. pppmag.com [pppmag.com]
- 16. fishersci.com [fishersci.com]
- 17. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 18. abdurrahmanince.net [abdurrahmanince.net]
- 19. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. fishersci.com [fishersci.com]
- 22. jk-sci.com [jk-sci.com]
- 23. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 24. knb.org [knb.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dimethyldiphenylamine
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 3,4-Dimethyldiphenylamine (CAS No. 17802-36-7), a compound that, while valuable in research and development, presents significant health and environmental hazards.[1] By understanding the causality behind each procedural step, you can mitigate risks and ensure the integrity of your work.
Immediate Safety Briefing: Understanding the Risks
This compound is classified as a toxic substance. Acute exposure through ingestion, skin contact, or inhalation can be fatal.[2] Furthermore, it poses a risk of damage to the kidneys, liver, and spleen through prolonged or repeated exposure.[2] A critical, yet often overlooked, characteristic of many aromatic amines is their ability to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced. The onset of symptoms, such as cyanosis (a bluish discoloration of the skin), nausea, and vomiting, can be delayed for two to four hours or even longer.[2] Additionally, this compound is very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental contamination.[2]
Due to these significant hazards, all handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Key Considerations & Rationale |
| Respiratory Protection | NIOSH-approved respirator with particulate filter | Required when handling the solid form to prevent inhalation of dust.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Aromatic amines can permeate some glove materials. Double gloving is recommended for extended handling. Change gloves immediately if contaminated. |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield | Provides comprehensive protection against splashes and airborne particles.[3][4] |
| Body Protection | Lab coat or chemical-resistant suit | To prevent skin contact.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects against spills.[5] |
It is crucial to not only wear the correct PPE but also to don and doff it correctly to avoid cross-contamination.
Experimental Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to handling this compound, from preparation to disposal, ensuring safety at each stage.
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all the PPE listed in the table above.
-
Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow is adequate.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers, and place them in the fume hood to minimize movement in and out of the containment area.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound on a weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
3. Decontamination and Cleanup:
-
Work Surfaces: Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution.
-
Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
PPE Removal: Doff PPE in the correct order to prevent self-contamination. Remove gloves last and wash hands immediately with soap and water.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste disposal is a critical final step. All waste contaminated with this compound is considered hazardous.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinses in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Storage: Store sealed waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7] Never dispose of this chemical down the drain.[8]
By adhering to these rigorous safety protocols, you contribute to a secure research environment, protecting yourself, your colleagues, and the environment.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
